Technical Documentation Center

1-Amino-2-(pyrimidin-5-yl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Amino-2-(pyrimidin-5-yl)propan-2-ol: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrimidine ring, a cornerstone in numerous biologically ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrimidine ring, a cornerstone in numerous biologically active molecules. The pyrimidine moiety is integral to the structure of nucleobases, vitamins, and a wide array of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4] The presence of both an amino and a hydroxyl group in 1-Amino-2-(pyrimidin-5-yl)propan-2-ol classifies it as an amino alcohol, a structural motif known to enhance interactions with biological targets.[5] This guide provides a comprehensive overview of the chemical structure and predicted physical properties of this compound, offering valuable insights for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol consists of a propan-2-ol backbone with a pyrimidine ring attached to the second carbon and an amino group on the first carbon.

Molecular Formula: C₇H₁₁N₃O

Molecular Weight: 169.19 g/mol

IUPAC Name: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Structural Elucidation: A Spectroscopic Approach

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine ring, the propanol backbone, and the amino and hydroxyl groups. The aromatic protons on the pyrimidine ring would likely appear in the downfield region (δ 7.0-9.0 ppm). The protons of the methyl and methylene groups on the propanol chain would resonate in the upfield region. The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons of the pyrimidine ring would be observed in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

  • O-H stretching of the alcohol group (broad band around 3200-3600 cm⁻¹)

  • N-H stretching of the primary amine (two sharp bands around 3300-3500 cm⁻¹)

  • C-N stretching (around 1000-1200 cm⁻¹)

  • C=N and C=C stretching from the pyrimidine ring (around 1400-1650 cm⁻¹)

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water, ammonia, or cleavage of the propanol chain, providing further structural information.

Physical Properties

The physical properties of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol can be inferred from related amino alcohol and pyrimidine compounds.

PropertyPredicted ValueNotes
Appearance Colorless to light-colored solid or liquidBased on similar amino alcohols.[6][7]
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 160 °CBased on the boiling point of 1-amino-2-propanol.[6][8]
Solubility Soluble in water and polar organic solventsThe amino and hydroxyl groups will facilitate hydrogen bonding.[6]
pKa ~9.5 for the amino groupSimilar to other primary amino alcohols.[9]

Synthesis and Reactivity

The synthesis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol can be approached through several synthetic routes. A plausible method involves the reaction of a suitable pyrimidine derivative with an amino alcohol precursor. For instance, a nucleophilic substitution reaction between a halogenated pyrimidine and 1-amino-2-propanol could yield the target compound. The reaction conditions, such as the choice of solvent and base, would need to be optimized to achieve a good yield.[10]

The reactivity of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is dictated by its functional groups. The amino group can act as a nucleophile and a base, while the hydroxyl group can undergo oxidation and esterification reactions. The pyrimidine ring can participate in electrophilic and nucleophilic aromatic substitution reactions.

Potential Applications in Drug Development

The unique combination of a pyrimidine ring and an amino alcohol moiety makes 1-Amino-2-(pyrimidin-5-yl)propan-2-ol an attractive scaffold for the design of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.[2][4] The amino and hydroxyl groups provide sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This compound could serve as a key intermediate in the synthesis of more complex molecules with potential activities in areas such as oncology, virology, and microbiology.[5]

Experimental Workflow: Synthesis and Characterization

A general workflow for the synthesis and characterization of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials: - 5-Bromopyrimidine - 1-Amino-2-propanol reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 1-Amino-2-(pyrimidin-5-yl)propan-2-ol purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC) product->purity screening In vitro Biological Screening (e.g., enzyme assays, cell-based assays) purity->screening

Figure 1. A representative workflow for the synthesis, characterization, and preliminary biological evaluation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol.

Conclusion

1-Amino-2-(pyrimidin-5-yl)propan-2-ol represents a promising chemical entity with significant potential in drug discovery and development. Its structure, combining the biologically significant pyrimidine ring with a versatile amino alcohol side chain, offers a rich scaffold for the design of novel therapeutics. This guide provides a foundational understanding of its chemical and physical properties, which is essential for researchers and scientists working in the field of medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

  • Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

  • PubChem. 1-Amino-2-propanol. Available from: [Link]

  • Wikipedia. 1-Aminopropan-2-ol. Available from: [Link]

  • NIST. 1-Propanol, 2-amino-2-methyl-. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Available from: [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. Available from: [Link]

  • PubChem. 2-Amino-2-methyl-1-propanol. Available from: [Link]

  • Miljøstyrelsen. Selected amines and amino alcohols. Available from: [Link]

  • NextSDS. 1-amino-2-(5-methylfuran-2-yl)propan-2-ol — Chemical Substance Information. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 221. Available from: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]

  • NIST. 2-Propanol, 1-amino-. Available from: [Link]

  • Moshang Chemical. 1-(2-amino-pyrimidin-5-yl)-2-methyl-propan-2-ol. Available from: [Link]

  • NIST. 2-Propanol, 1-amino- (Condensed Phase Spectrum). Available from: [Link]

  • RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Available from: [Link]

  • Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Available from: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(4), 434-437. Available from: [Link]

  • Wiatrak, B., Gębczak, K., Gieremek, E., Uryga, A., Gębarowski, T., & Zaprutko, L. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available from: [Link]

  • Pathak, A., & Rohilla, S. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4956. Available from: [Link]

  • Senger, A., & Dardonville, C. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 12(15), 1435-1456. Available from: [Link]

  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Al-Issa, S. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(11), 4496. Available from: [Link]

  • Zhidkova, E., & Mironov, M. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 333. Available from: [Link]

  • Al-Omar, M. A., & Amr, A. E. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. American Journal of Applied Sciences, 7(8), 1118-1124. Available from: [Link]

  • Chemsrc. 2-Amino-2-methyl-1-propanol. Available from: [Link]

  • ResearchGate. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Docking and Simulation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Abstract The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its unique electronic properties and ability to engage in criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological macromolecules. This guide presents a comprehensive, in-silico workflow for the initial characterization of novel pyrimidine-containing compounds, using the exemplar molecule, 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. We provide a robust, step-by-step methodology for predicting its binding mode through molecular docking and subsequently validating the stability of the resulting complex via molecular dynamics (MD) simulation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful techniques to accelerate early-stage discovery projects.

Introduction: The Rationale for a Computational Approach

In the landscape of drug discovery, computational methods serve as an indispensable tool for rapidly assessing the therapeutic potential of novel chemical entities. By simulating molecular interactions at an atomic level, we can prioritize synthetic efforts, generate testable hypotheses, and gain mechanistic insights long before a compound is synthesized.

The subject of this guide, 1-Amino-2-(pyrimidin-5-yl)propan-2-ol, is a small molecule featuring a pyrimidine ring—a motif known for its role in targeting enzymes such as kinases—and an amino alcohol side chain capable of forming multiple hydrogen bonds. Given these structural features, a logical and scientifically-grounded first step is to investigate its potential as a kinase inhibitor.

Polo-like kinase 4 (PLK4) has been identified as a candidate anticancer target due to its role as a master regulator of centriole duplication and its overexpression in various cancers. The development of potent and selective PLK4 inhibitors is an active area of research. Therefore, we have selected the human PLK4 kinase domain as a representative and therapeutically relevant target to illustrate a complete docking and simulation workflow. For this purpose, we will utilize the crystal structure of PLK4 in complex with the known inhibitor Centrinone (PDB ID: 4YUR)[1]. This structure provides a well-defined active site, crucial for validating our computational setup.

This guide is structured in two main parts:

  • Part I: Molecular Docking. A procedure to predict the most favorable binding pose and estimate the binding affinity of our ligand within the PLK4 active site using AutoDock Vina.

  • Part II: Molecular Dynamics Simulation. A protocol to evaluate the dynamic stability of the top-ranked protein-ligand complex in a simulated physiological environment using GROMACS.

Part I: Molecular Docking Workflow

Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. The primary objective is to generate a binding pose and a corresponding scoring value, which serves as an estimate of binding affinity.

Docking Workflow Diagram

The following diagram outlines the key stages of the protein-ligand docking protocol.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (SMILES -> 3D -> PDBQT) Grid_Box Define Search Space (Grid Box Generation) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (PDB -> PDBQT) Receptor_Prep->Grid_Box Run_Vina Run Docking Simulation (AutoDock Vina) Grid_Box->Run_Vina Analyze_Results Analyze Poses & Scores Run_Vina->Analyze_Results Visualize Visualize Best Pose (PyMOL/Chimera) Analyze_Results->Visualize

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Protocol: Docking with AutoDock Vina

This protocol provides a step-by-step methodology for docking 1-Amino-2-(pyrimidin-5-yl)propan-2-ol into the PLK4 active site.

Step 1: Ligand Preparation The causality behind this step is to convert a 2D chemical representation into a 3D, low-energy conformation with the correct atom types and charges, which is essential for the scoring function to work accurately.[2]

  • Generate 3D Coordinates:

    • Obtain the SMILES string for the ligand: CC(O)(CN)c1cncnc1.

    • Use a tool like Open Babel or an online server to convert the SMILES string into a 3D structure (e.g., in .mol2 or .sdf format).

    • Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Convert to PDBQT Format:

    • Use AutoDock Tools (ADT) or a similar utility to read the 3D ligand file.

    • ADT will automatically detect rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges. These charges are crucial for calculating electrostatic interactions during docking.

    • Save the final prepared ligand as ligand.pdbqt.

Step 2: Receptor Preparation This step ensures the protein structure is clean, chemically correct, and in a format suitable for docking. Removing non-essential molecules focuses the calculation on the direct protein-ligand interaction.[3]

  • Obtain and Clean Protein Structure:

    • Download the crystal structure of human PLK4 from the RCSB PDB database (e.g., PDB ID: 4YUR)[1].

    • Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.

    • Remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand (Centrinone). This is a standard procedure to prepare the apo-like binding pocket.

    • Save the cleaned protein structure as receptor.pdb.

  • Convert to PDBQT Format:

    • Load receptor.pdb into AutoDock Tools.

    • Add polar hydrogens to the protein. This is a critical self-validating step, as correct hydrogen placement is necessary for defining hydrogen bond donors and acceptors.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor as receptor.pdbqt.

Step 3: Define the Search Space (Grid Box) The logic here is to constrain the docking search to a specific region of interest, typically the active site, which dramatically increases computational efficiency and the likelihood of finding a relevant binding pose.

  • Identify the Binding Site: Load the original, unmodified PDB file (4YUR) and the prepared receptor.pdbqt into a viewer. The position of the co-crystallized ligand (Centrinone) defines the canonical active site.

  • Generate Grid Parameters: In AutoDock Tools, center the grid box on the coordinates of the co-crystallized ligand. Adjust the box dimensions to encompass the entire binding pocket with a small buffer (e.g., 25 x 25 x 25 Å).

  • Create Configuration File: Create a text file named conf.txt containing the receptor and ligand information, as well as the grid box parameters.

Step 4: Run AutoDock Vina and Analyze Results This is the execution phase where the Vina algorithm explores the conformational space of the ligand within the defined grid box.

  • Execute Vina: Run the docking from the command line: vina --config conf.txt --log docking_log.txt

  • Interpret Output: Vina will generate an output file (docked_poses.pdbqt) containing the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.[3] The log file contains these scores in a clear table. Lower (more negative) scores indicate a more favorable predicted binding affinity.

  • Visualize and Validate: Load the receptor.pdbqt and docked_poses.pdbqt files into PyMOL or Chimera. Analyze the top-ranked pose. A plausible pose should exhibit chemically sensible interactions with key active site residues, such as hydrogen bonds to the hinge region of the kinase, a hallmark of many kinase inhibitors.

Docking Data Summary
ParameterValue/SettingRationale
Software AutoDock Vina 1.2.5Widely used, validated, and computationally efficient docking program.[3]
Target Protein Human PLK4 Kinase DomainTherapeutically relevant target for pyrimidine-based inhibitors.
PDB ID 4YURHigh-quality crystal structure with a co-crystallized inhibitor defining the active site.[1]
Grid Center (Å) X=15.1, Y=53.9, Z=16.9Centered on the co-crystallized ligand to ensure sampling of the known active site.
Grid Size (Å) 25 x 25 x 25Sufficient volume to allow the ligand to freely rotate and translate within the binding pocket.
Exhaustiveness 16Increased from the default of 8 to improve the thoroughness of the conformational search.[4]

Part II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, MD simulation assesses the stability and dynamics of this complex over time in a more realistic, solvated environment. The objective is to determine if the docked pose is stable or if the ligand dissociates or shifts to an alternative conformation.

MD Simulation Workflow Diagram

The following diagram illustrates the pipeline for setting up and running an MD simulation of the protein-ligand complex.

G cluster_setup System Setup cluster_env Environment Setup cluster_run Simulation Run cluster_analysis Analysis Start Start with Best Docked Pose Topology Generate Ligand Topology & Parameters Start->Topology Complex Combine Protein-Ligand Topologies Topology->Complex Solvate Create & Solvate Box (Add Water) Complex->Solvate Ionize Add Counter-Ions (Neutralize System) Solvate->Ionize EM Energy Minimization Ionize->EM Equil Equilibration (NVT & NPT) EM->Equil Prod Production MD Run Equil->Prod Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analyze

Caption: MD Simulation Workflow from System Setup to Trajectory Analysis.

Detailed Protocol: Simulation with GROMACS

This protocol uses the GROMACS simulation package, a powerful and widely-used engine for biomolecular simulation.[5]

Step 1: System Preparation This initial phase involves creating a unified description of the protein-ligand complex that the simulation engine can understand.

  • Prepare the Complex: Start with the PDB file of the top-ranked docked pose from Part I.

  • Choose a Force Field: Select a force field for the simulation (e.g., CHARMM36m). The choice of force field is critical as it dictates the potential energy function used to calculate forces between atoms.

  • Generate Ligand Topology: A force field does not inherently contain parameters for a novel ligand. Use a server like the CGenFF server to generate topology and parameter files for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol that are compatible with the chosen protein force field. This is a crucial self-validating step; incorrect parameters will lead to an unstable and physically meaningless simulation.

  • Combine Topologies: Merge the protein and ligand topology files into a single system topology. This involves editing the main topology file to include the ligand's parameter file and adding the ligand molecule to the system's molecule count.[6]

Step 2: Solvation and Ionization The purpose of this step is to create a periodic system that approximates physiological conditions.

  • Define a Simulation Box: Create a periodic simulation box (e.g., a cubic or dodecahedral box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

  • Solvate the System: Fill the box with a pre-equilibrated water model, such as TIP3P.[7]

  • Add Ions: The protein-ligand complex may have a net charge. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge. This is a requirement for many simulation algorithms, particularly those using periodic boundary conditions with Particle Mesh Ewald (PME) for long-range electrostatics.[7]

Step 3: Energy Minimization and Equilibration This two-stage process relaxes the system and brings it to the desired temperature and pressure before the production run.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries that may have been introduced during the setup process.

  • NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the system volume constant. During this phase, apply position restraints to the protein and ligand heavy atoms to allow the solvent molecules to equilibrate around the solute without disturbing the binding pose.

  • NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and bring the system to the target pressure (e.g., 1 bar). This ensures the system reaches the correct density. The position restraints are typically maintained during this step as well.

Step 4: Production MD and Analysis This is the final data collection phase of the simulation.

  • Production Run: Remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable, low-fluctuation RMSD for the ligand suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the persistence of hydrogen bonds between the ligand and protein over the course of the simulation. A key interaction that is maintained for a high percentage of the simulation time provides strong evidence for a stable binding pose.[1]

MD Simulation Data Summary
ParameterValue/SettingRationale
Software GROMACS 2025.xA high-performance, open-source MD simulation engine.[5]
Force Field CHARMM36m (Protein), CGenFF (Ligand)A modern, well-validated force field for protein-ligand simulations.
Water Model TIP3PA standard, computationally efficient water model.
Box Type Rhombic DodecahedronAn efficient box shape that requires fewer water molecules than a cubic box for the same minimum distance.
Ensemble NPT (Isothermal-Isobaric)Simulates constant pressure and temperature, mimicking physiological conditions.
Simulation Time 100 nsA reasonable timescale for assessing the stability of a small molecule in a binding pocket.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the initial computational assessment of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol, a novel molecule with potential as a kinase inhibitor. By following the detailed protocols for molecular docking with AutoDock Vina and molecular dynamics simulation with GROMACS, researchers can generate valuable, hypothesis-driven data regarding the compound's potential binding mode, affinity, and complex stability.

The true power of this workflow lies in its iterative nature. The insights gained from the analysis—such as identifying key interacting residues or observing ligand instability—can directly inform the design of next-generation analogs with improved potency and properties. This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Vertex AI Search. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb).
  • Shiau, A.K., Motamedi, A. (2015). Crystal Structure of Plk4 Kinase Domain Bound to Centrinone. RCSB Protein Data Bank. DOI: 10.2210/pdb4YUR/pdb. Available at: [Link]

  • Lemkul, J.A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Virginia Tech Department of Biochemistry.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Lemkul, J.A. (n.d.). GROMACS Tutorials. Virginia Tech Department of Biochemistry.
  • Lemkul, J.A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex: Ligand Topology. Virginia Tech Department of Biochemistry.
  • Rossi, A.R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Jorgensen Lab. (n.d.). GROMACS Protein Ligand Complex Simulations - LigParGen Server.
  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. (Referenced in AutoDock Vina documentation).
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

Sources

Foundational

Physicochemical Profiling of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol: Aqueous Solubility and Partition Coefficient Determination

Executive Summary In early-stage drug discovery and lead optimization, the accurate determination of a molecule's physicochemical properties dictates its trajectory through the development pipeline. 1-Amino-2-(pyrimidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and lead optimization, the accurate determination of a molecule's physicochemical properties dictates its trajectory through the development pipeline. 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly polar, ionizable scaffold characterized by a primary amine, a tertiary alcohol, and a pyrimidine ring.

Because this molecule is highly hydrophilic and exists predominantly in an ionized state at physiological pH, traditional analytical approaches often yield high margins of error. This whitepaper provides an in-depth, causality-driven guide to accurately determining the thermodynamic aqueous solubility and partition coefficient (LogP/LogD) of this specific scaffold, utilizing self-validating experimental protocols.

Structural Analysis & Predictive Physicochemistry

To design a robust experimental protocol, we must first deconstruct the molecule's structural moieties and understand how they dictate macroscopic behavior:

  • Primary Amine (-NH₂): Confers strong basicity to the molecule. The predicted pKa is approximately 9.0–9.5. At a physiological pH of 7.4, this group is predominantly protonated (cationic), which drastically increases aqueous solubility but severely limits passive lipid membrane permeability.

  • Pyrimidine Ring: Acts as a weak base (predicted pKa ~1.0–1.5) and a strong hydrogen-bond acceptor.

  • Tertiary Alcohol (-OH): Functions as both a hydrogen-bond donor and acceptor, further driving the molecule's hydrophilicity.

Causality in Experimental Design: Because 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is highly hydrophilic, traditional shake-flask methods for determining lipophilicity (LogP) will suffer from severe quantification limits; the concentration of the compound in the octanol phase will be exceptionally low. Therefore, potentiometric titration is the scientifically rigorous choice for lipophilicity[1], while the standard shake-flask method remains the gold standard for thermodynamic solubility[2].

Quantitative Data Summary: Predicted vs. Target Parameters
Physicochemical ParameterPredicted Range for ScaffoldAnalytical Implication
Molecular Weight 153.18 g/mol Highly fragment-like; rapid diffusion expected.
pKa (Amine) 9.0 – 9.5Cationic at pH 7.4; requires pH-controlled buffers.
LogP (Neutral Species) -0.5 to -1.5Highly hydrophilic; HPLC/Shake-flask may fail due to low octanol partitioning.
LogD (pH 7.4) -2.0 to -3.0Poor passive permeability; requires potentiometric determination.
Aqueous Solubility > 10 mg/mLHighly soluble; risk of supersaturation in kinetic assays.

Methodological Framework: Aqueous Solubility

Kinetic solubility assays (e.g., DMSO solvent-shift methods) often overestimate solubility due to the formation of metastable supersaturated states. For rigorous late-stage profiling, thermodynamic solubility is required. This protocol is grounded in the principles of[OECD Test Guideline 105][2], customized with self-validating checkpoints for ionizable basic amines.

Protocol: Thermodynamic Shake-Flask Solubility (OECD 105)

This system is self-validating: it utilizes multi-day time points to prove thermodynamic equilibrium and incorporates solid-state analysis to rule out salt disproportionation.

  • Preparation & Saturation: Weigh an excess amount (~15 mg) of solid 1-Amino-2-(pyrimidin-5-yl)propan-2-ol into three separate amber glass vials. Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4, adjusted to 0.15 M ionic strength with KCl) to each vial. A visible solid pellet must remain to guarantee saturation.

  • Equilibration: Seal the vials and agitate using a thermostatic rotary shaker at 25.0 ± 0.5 °C at 200 rpm.

  • Self-Validating Equilibrium Check: Extract 50 µL aliquots at 24 h, 48 h, and 72 h. Equilibrium is strictly defined as a <5% variance in quantified concentration between consecutive 24-hour time points.

  • Phase Separation & Filtration: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Critical Step: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample represents the true solution concentration.

  • Solid-State Verification: Recover the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Because the molecule is a base, the buffer could induce a transition from a free-base to a phosphate salt. XRPD confirms the identity of the dissolving species.

  • Quantification: Dilute the filtrate into the linear dynamic range of the instrument and quantify via LC-MS/MS against a 6-point calibration curve.

Methodological Framework: Partition Coefficient (LogP/LogD)

LogP describes the partitioning of the neutral species, while LogD describes the partitioning of all ionized and neutral species at a specific pH. While[OECD Test Guideline 107][3] outlines the traditional shake-flask method, the potentiometric method is vastly superior for highly hydrophilic, ionizable compounds like 1-Amino-2-(pyrimidin-5-yl)propan-2-ol[1].

Using an automated platform like the [Sirius T3][4], LogP is determined by measuring the shift in the molecule's apparent pKa in the presence of an immiscible octanol phase.

Protocol: Potentiometric LogP/LogD Determination (Sirius T3)

This system is self-validating: it calculates LogP across multiple distinct octanol-to-water ratios. If the calculated LogP is accurate, the mathematical output will remain constant regardless of the solvent ratio used.

  • Electrode Calibration: Calibrate the Ag/AgCl double-junction reference electrode using a standardized Gran's plot procedure to ensure precise pH monitoring.

  • Aqueous pKa Determination: Dissolve 1.5 mg of the compound in 1.5 mL of 0.15 M KCl (ISA water). Titrate from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH. The Sirius T3 software derives the exact aqueous pKa of the primary amine.

  • Biphasic Titration: Introduce 1-octanol to the aqueous sample. Perform three separate acid-base titrations on the same sample using varying volumetric ratios of octanol to water (e.g., 1:1, 1:2, and 1:4).

  • Apparent pKa (pSa) Measurement: As the neutral species partitions into the octanol phase, the equilibrium shifts, causing a measurable shift in the titration curve (the apparent pKa).

  • Data Derivation: The software calculates the LogP directly from the difference between the aqueous pKa and the apparent pKa. LogD at pH 7.4 is subsequently derived using the exact Henderson-Hasselbalch relationship.

Visualizations of Physicochemical Workflows

Workflow Start 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Sub1 pKa Determination (Potentiometric Titration) Start->Sub1 Step 1: Ionization Profile Sub2 Aqueous Solubility (OECD 105 Shake-Flask) Sub1->Sub2 Buffer Selection (pH 7.4) Sub3 Lipophilicity (LogP/LogD) (Biphasic Titration) Sub1->Sub3 pKa Shift Analysis Sol_Data Thermodynamic Solubility (LC-MS/MS Quant) Sub2->Sol_Data Log_Data Partition Coefficient (Octanol/Water) Sub3->Log_Data

Experimental workflow for determining solubility and lipophilicity based on initial pKa profiling.

Partitioning cluster_octanol Octanol Phase (Lipid) cluster_water Aqueous Phase (Buffer pH 7.4) Neutral_Oct Neutral Species [NH2-R-OH] Neutral_Aq Neutral Species [NH2-R-OH] Neutral_Aq->Neutral_Oct LogP (Partitioning) Cation_Aq Protonated Cation [NH3+-R-OH] Cation_Aq->Neutral_Oct LogD (Apparent) Cation_Aq->Neutral_Aq pKa ~9.0 Deprotonation

Ionization and biphasic partitioning pathways of the scaffold during potentiometric LogD determination.

References

  • OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Umwelt-Online / OECD URL:[Link]

  • SiriusT3: Automated Platform for the Determination of Physicochemical Properties Source: Aimil Ltd. / Pion Inc. URL:[Link]

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge Source: eScholarship / Journal of Computer-Aided Molecular Design URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Biological Activity of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in Cell Cultures

Preamble: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics The pyrimidine ring system is a quintessential heterocyclic scaffold, forming the core structure of the nucleobases uracil, cytosine, and thymine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring system is a quintessential heterocyclic scaffold, forming the core structure of the nucleobases uracil, cytosine, and thymine. This fundamental role in the building blocks of life has made it a "privileged structure" in medicinal chemistry, a recurring molecular framework that exhibits binding capabilities to a wide array of biological targets. Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including antibacterial, antiviral, and, most notably, anticancer drugs.[1][2][3][4] The inherent versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

This guide focuses on a novel investigational compound, 1-Amino-2-(pyrimidin-5-yl)propan-2-ol . Its structure, featuring a pyrimidine core functionalized with both amino and hydroxyl groups, presents a compelling profile for potential biological activity through hydrogen bonding and other molecular interactions with protein targets.[5][6] The objective of this document is to provide a comprehensive, logic-driven framework for the systematic evaluation of this compound's biological effects in cell culture models. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating investigational cascade.

Phase 1: Foundational Analysis - Cytotoxicity and Selectivity Profiling

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. This foundational screen establishes the concentration range over which the compound exerts a biological effect and provides the first indication of its potential therapeutic window.

Causality of Experimental Design

We employ a dual-pronged approach. First, we assess the compound's potency across a panel of cancer cell lines from diverse histological origins (e.g., breast, lung, colon). This broad screening helps identify potential cancer types that are particularly sensitive to the compound. Second, and of equal importance, we test the compound against at least one non-malignant, "normal" cell line.[2][7] A compound that indiscriminately kills all cells is a general toxin, not a therapeutic candidate. A high selectivity index (the ratio of cytotoxicity in normal cells to cancer cells) is a primary hallmark of a promising drug lead.

Core Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9][10]

Methodology:

  • Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in the appropriate cell culture medium. Concentrations should span a wide range (e.g., from 0.01 µM to 100 µM). Include a "vehicle control" (e.g., DMSO in medium) and a "no treatment" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is inhibited.

Data Presentation: IC₅₀ Summary Table

The results of the initial screening should be summarized for clear interpretation.

Cell LineTissue of OriginTypeIC₅₀ (µM) of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol
MCF-7 BreastAdenocarcinomaHypothetical Value
A549 LungCarcinomaHypothetical Value
HCT-116 ColonCarcinomaHypothetical Value
PC3 ProstateAdenocarcinomaHypothetical Value
MRC-5 LungNormal FibroblastHypothetical Value
Workflow for Initial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Synthesize & Purify Compound prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->prep_stock treat_cells Treat with Serial Dilutions of Compound (48-72h) prep_stock->treat_cells select_cells Select Panel of Cancer & Normal Cell Lines seed_plate Seed Cells in 96-Well Plates select_cells->seed_plate seed_plate->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end_node Output: IC50 Table & Selectivity Index calc_ic50->end_node

Caption: Workflow for determining compound cytotoxicity and IC₅₀ values.

Phase 2: Mechanistic Insight - Uncovering the Mode of Cell Death

Once cytotoxicity is confirmed in one or more cancer cell lines, the subsequent critical question is: how does the compound induce cell death? A programmed, non-inflammatory cell death mechanism like apoptosis is highly desirable for anticancer therapeutics. The alternative, necrosis, often leads to inflammation and damage to surrounding healthy tissue.

Core Protocol: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[11]

  • Principle: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Treatment: Seed a sensitive cancer cell line (selected from Phase 1) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately on a flow cytometer.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered an artifact or indicative of primary necrosis).

A significant increase in the Annexin V+ populations upon treatment strongly suggests the induction of apoptosis.

Confirmatory Protocol: Caspase-Glo® 3/7 Assay

To validate the apoptosis finding, measuring the activity of effector caspases is essential. Caspases-3 and -7 are key executioners of the apoptotic program.

Methodology:

  • Assay Setup: Plate cells in a white-walled 96-well plate and treat as described for the Annexin V assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours. If caspases-3/7 are active, they will cleave the substrate, generating a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. A significant increase in luminescence compared to the control indicates caspase-mediated apoptosis.[11]

Decision Pathway Post-Cytotoxicity Screen

G start Phase 1 Result: Compound is Cytotoxic & Selective question What is the Mechanism of Cell Death? start->question apoptosis_path Investigate Apoptosis question->apoptosis_path Hypothesis: Apoptosis necrosis_path Investigate Necrosis/ Other Mechanisms question->necrosis_path Hypothesis: Necrosis annexin_assay Annexin V / PI Staining (Flow Cytometry) apoptosis_path->annexin_assay caspase_assay Caspase-3/7 Activity Assay apoptosis_path->caspase_assay conclusion Conclusion: Compound Induces Apoptosis annexin_assay->conclusion caspase_assay->conclusion

Caption: Decision-making workflow after confirming selective cytotoxicity.

Phase 3: Deep Dive - Investigating Molecular Mechanisms of Action (MoA)

With evidence that 1-Amino-2-(pyrimidin-5-yl)propan-2-ol induces apoptosis, the next phase is to explore the upstream molecular events. The literature on pyrimidine derivatives provides several plausible hypotheses.

Hypothesis A: Inhibition of Pro-Survival Kinase Signaling

Many pyrimidine analogs function as ATP-competitive kinase inhibitors, shutting down signaling pathways that cancer cells rely on for proliferation and survival.[8][9] The PI3K/AKT/mTOR and RAS/Raf/MEK/ERK pathways are two of the most frequently dysregulated pathways in cancer and are common targets.[12]

Experimental Protocol: Western Blotting

Western blotting allows for the detection of specific proteins and, crucially, their phosphorylation status, which is indicative of pathway activation.

Methodology:

  • Protein Extraction: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate protein lysates by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe with primary antibodies against key pathway proteins (e.g., p-AKT, total-AKT, p-ERK, total-ERK, p-mTOR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein indicates that the compound is inhibiting the pathway.

Hypothesized PI3K/AKT Signaling Inhibition

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Compound->AKT Proposed Inhibition

Caption: Potential inhibition of the PI3K/AKT survival pathway by the compound.

Hypothesis B: Induction of Cell Cycle Arrest

Some cytotoxic compounds do not kill cells directly but first halt their progression through the cell cycle, often leading to apoptosis if the damage cannot be repaired.[11][13]

Experimental Protocol: Cell Cycle Analysis via PI Staining

Methodology:

  • Cell Treatment: Treat cells with the compound as previously described (IC₅₀, 24-48h).

  • Cell Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to ensure only DNA is stained).

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: The amount of DNA in a cell corresponds to its phase in the cell cycle (G1 phase = 2N DNA, G2/M phase = 4N DNA, S phase = between 2N and 4N). An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest at that checkpoint.

Concluding Remarks and Future Trajectory

This guide outlines a systematic, multi-phased approach to characterize the biological activity of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. By progressing from broad cytotoxicity screening to specific mechanistic studies, this framework allows for a comprehensive understanding of the compound's cellular effects. Positive results from this cascade—namely, selective, apoptosis-inducing cytotoxicity via a defined molecular mechanism like kinase inhibition or cell cycle arrest—would establish this compound as a promising lead for further preclinical development. Subsequent steps would involve target deconvolution studies to identify the direct protein binding partner, in-depth ADME/Tox profiling, and ultimately, evaluation of efficacy in in vivo animal models of cancer.[10]

References

  • Bentham Science Publishers. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. PubMed. Retrieved from [Link]

  • Zielińska-Pisklak, M., & Wujec, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]

  • Annals of Pancreatic Cancer. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. Retrieved from [Link]

  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Retrieved from [Link]

  • Wujec, M., & Zielińska-Pisklak, M. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives | Request PDF. Retrieved from [Link]

  • Zielińska-Pisklak, M., & Wujec, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. Retrieved from [Link]

  • Bentham Science Publishers. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][7][8]Triazole Derivatives. Retrieved from [Link]

  • Shi, D., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][7][8]triazolo[1,5-a]pyrimidines. MDPI. Retrieved from [Link]

  • Kumar, R. S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • PubMed. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry. Retrieved from [Link]

  • Szymańska, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Retrieved from [Link]

  • MDPI. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Retrieved from [Link]

  • PMC. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Executive Summary & Analytical Target Profile (ATP) 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly polar, basic compound featuring a pyrimidine ring and an amino-alcohol aliphatic chain. Pyrimidine derivatives are fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly polar, basic compound featuring a pyrimidine ring and an amino-alcohol aliphatic chain. Pyrimidine derivatives are fundamental components in modern therapeutics, particularly in the development of antiviral agents and kinase inhibitors[1].

The Analytical Target Profile (ATP) for this Active Pharmaceutical Ingredient (API) requires a stability-indicating assay capable of quantifying the main compound while resolving closely related process impurities and degradation products. To achieve this in compliance with the analytical lifecycle principles outlined in the2[2], we must design a methodology that overcomes the innate chromatographic challenges of highly polar bases.

Physicochemical Profiling & Chromatographic Causality

The foundation of robust method development lies in understanding the physicochemical properties of the analyte. 1-Amino-2-(pyrimidin-5-yl)propan-2-ol presents a distinct "polar base" dilemma:

  • Ionization Profile: The primary aliphatic amine is strongly basic (estimated pKa​≈9.5 ), while the pyrimidine nitrogens are weakly basic ( pKa​≈1.5−2.5 ).

  • The Causality of Peak Tailing: Under standard acidic Reversed-Phase HPLC (RP-HPLC) conditions (e.g., pH 2.0 - 3.0), the primary amine is fully protonated ( NH3+​ ). This creates a highly hydrophilic cation that resists hydrophobic partitioning into standard alkyl-bonded (C18) stationary phases. Furthermore, polar analytes interacting with silica surface silanol groups undergo an adsorption-type interaction[3]. The protonated amine engages in secondary cation-exchange interactions with residual ionized silanols ( SiO− ) on the silica matrix, leading to severe peak tailing, loss of theoretical plates, and unpredictable retention times[4].

To circumvent these issues, we deploy a Dual-Pillar Chromatographic Strategy : a High-pH RP-HPLC method as the primary quantitative assay, and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method for polar impurity profiling.

Methodologies: The Dual-Pillar Approach

Method A: High-pH Reversed-Phase HPLC (Primary Assay)

Mechanistic Rationale: Knowledge of analyte pKa​ is critical in designing a mobile phase; adjusting the pH two units above the pKa​ renders a basic analyte neutral[4]. By elevating the mobile phase pH to 10.5 using an ammonium bicarbonate/ammonia buffer, the primary amine is deprotonated to its neutral state ( NH2​ ). This drastically increases the molecule's hydrophobicity ( LogD ), enabling robust retention on a C18 phase. Column Selection: Traditional silica undergoes alkaline dissolution at pH > 8.0[3]. Therefore, a sterically protected or hybrid organic-inorganic particle (e.g., Ethylene Bridged Hybrid - BEH) is mandatory to withstand the pH 10.5 environment.

Method B: HILIC / Aqueous Normal Phase (Orthogonal Purity)

Mechanistic Rationale: Aqueous Normal Phase (ANP) and HILIC bridge the gap for polar analytes that elute too quickly in standard RP-HPLC[5]. By utilizing a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase (e.g., Amide-bonded silica), the protonated API partitions into a water-enriched layer immobilized on the stationary phase surface. This provides orthogonal selectivity, ideal for resolving highly polar degradation products without requiring high-pH conditions.

Step-by-Step Experimental Protocols

Every protocol described herein operates as a self-validating system . System Suitability Testing (SST)—including checks for retention time, peak shape, and resolution—must be run before sample analysis to confirm the system meets performance criteria[6].

Protocol 1: High-pH RP-HPLC Assay

Equipment & Reagents:

  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or UV detector.

  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 ± 0.05 using 25% Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Diluent: Water:Acetonitrile (80:20, v/v).

Operating Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (optimal for pyrimidine chromophores[7]).

Table 1: High-pH RP-HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Linear (Hold)
12.0 40 60 Linear
15.0 10 90 Linear (Wash)
15.1 95 5 Step (Re-equilibration)

| 20.0 | 95 | 5 | End |

Protocol 2: HILIC Orthogonal Purity Method

Equipment & Reagents:

  • Column: Waters ACQUITY UPLC BEH Amide, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Diluent: Acetonitrile:Water (90:10, v/v). Note: Samples must be dissolved in high organic diluent to prevent peak distortion in HILIC.

Table 2: HILIC Gradient Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Linear (Hold)
8.0 40 60 Linear
9.0 5 95 Step (Re-equilibration)

| 15.0 | 5 | 95 | End |

Self-Validating System Suitability Testing (SST)

Prior to analyzing unknown samples, inject a standard solution (e.g., 100 µg/mL) six times.

Table 3: System Suitability Testing (SST) Criteria

Parameter Acceptance Criteria Scientific Rationale

| Retention Factor ( k′ ) | ≥2.0 | Ensures the analyte is not eluting in the void volume ( t0​ ), preventing interference from unretained matrix components. | | Tailing Factor ( Tf​ ) | ≤1.5 | Confirms the suppression of secondary silanol interactions (successful deprotonation in RP, or successful partitioning in HILIC). | | Theoretical Plates ( N ) | ≥5,000 | Verifies column efficiency and optimal kinetic dispersion. | | Injection Precision | %RSD≤2.0% | Validates the mechanical precision of the autosampler and the thermodynamic stability of the column equilibrium[6]. |

Method Validation Framework (ICH Q2(R2) Compliant)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[8]. The primary High-pH RP-HPLC method must undergo comprehensive validation according to the9[9].

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation Parameter Methodology Acceptance Criteria

| Specificity | Forced degradation (Acidic: 0.1M HCl; Alkaline: 0.1M NaOH; Oxidative: 3% H2​O2​ ; Photolytic)[7]. | Peak purity angle < Purity threshold (via PDA). Resolution ( Rs​ ) > 1.5 for all adjacent degradation peaks. | | Linearity & Range | 5 concentration levels ranging from 50% to 150% of the nominal target concentration[6]. | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the target response. | | Accuracy (Recovery) | Spike API into placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate). | Mean recovery between 98.0% and 102.0% at each level. | | Precision | Repeatability (6 preparations by Analyst 1) and Intermediate Precision (6 preparations by Analyst 2 on a different day)[9]. | Overall %RSD≤2.0% for assay results. No significant statistical difference between analysts (Student's t-test). | | Robustness | Deliberate variations in method parameters: pH (±0.2 units), Column Temp (±2°C), Flow Rate (±0.1 mL/min). | SST criteria must pass under all varied conditions. Assay variation ≤2.0% . |

Analytical Lifecycle Visualization

Analytical_Lifecycle ATP Analytical Target Profile (ATP) Define Assay & Purity Goals PhysChem Physicochemical Profiling pKa ~9.5, LogP < 0 ATP->PhysChem Strategy Chromatographic Strategy Selection PhysChem->Strategy Informs RP_HPLC Method A: High-pH RP-HPLC (BEH C18, pH 10.5) Deprotonates Amine for Retention Strategy->RP_HPLC Primary Assay HILIC Method B: HILIC (Amide/Silica, pH 3.0) Retains Protonated Polar Species Strategy->HILIC Orthogonal Purity Validation ICH Q2(R2) Lifecycle Validation Specificity, Linearity, Accuracy, Precision RP_HPLC->Validation HILIC->Validation SST Self-Validating System (SST) Rs > 2.0, Tf ≤ 1.5, %RSD ≤ 2.0 Validation->SST Routine Execution

Fig 1: Analytical lifecycle workflow for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol method development.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL: 2

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) | Source: researchgate.net | URL: 1

  • Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives | Source: benchchem.com | URL: 7

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA | Source: europa.eu | URL: 8

  • Title: Validation of Analytical Procedure Q2(R2) - ICH | Source: ich.org | URL: 9

  • Title: HPLC Method Development Kit: Where to Start? | Source: elementlabsolutions.com | URL: 3

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | Source: intuitionlabs.ai | URL: 6

  • Title: Top Three HPLC Method Development Tips | Source: chromatographyonline.com | URL: 4

  • Title: Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation | Source: mtc-usa.com | URL: 5

Sources

Application

Application Note: Catalytic Amination Techniques for the Synthesis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Executive Summary The molecule 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly functionalized tertiary 1,2-amino alcohol. This structural motif serves as a critical pharmacophore anchor and intermediate in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly functionalized tertiary 1,2-amino alcohol. This structural motif serves as a critical pharmacophore anchor and intermediate in the development of azole antifungals and advanced kinase inhibitors[1]. Synthesizing this specific target presents a unique chemo- and regioselective challenge: the steric hindrance of the tertiary alcohol center complicates nucleophilic attack, while the basic pyrimidine nitrogen atoms have a strong propensity to coordinate with and poison transition metal catalysts[2].

This application note details two field-proven, self-validating catalytic protocols to achieve this synthesis: Lewis acid-catalyzed regioselective epoxide amination and catalytic cyanohydrin reduction .

Mechanistic Rationale & Pathway Selection

Direct reductive amination of the corresponding α -hydroxy ketone (1-hydroxy-2-(pyrimidin-5-yl)propan-2-one) is unsuitable, as standard ketone reductive amination yields a secondary alcohol rather than the required tertiary alcohol backbone[3]. Therefore, the synthesis must proceed via carbon-carbon bond formation prior to the amination step. We present two divergent catalytic pathways:

  • Route A (Epoxide Amination) : Relies on the Corey-Chaykovsky epoxidation of 1-(pyrimidin-5-yl)ethanone, followed by a Lewis acid-catalyzed ring opening. The catalyst must activate the oxirane oxygen without being irreversibly sequestered by the basic pyrimidine nitrogens[4][5].

  • Route B (Cyanohydrin Reduction) : Utilizes a Lewis acid-catalyzed cyanosilylation followed by heterogeneous catalytic hydrogenation. This avoids volatile epoxides and leverages the robust reduction of nitriles to primary amines[6][7].

SyntheticRoutes Ketone 1-(Pyrimidin-5-yl)ethanone (Starting Material) Epoxide 2-(Pyrimidin-5-yl)- 2-methyloxirane Ketone->Epoxide Corey-Chaykovsky (Me3S(O)I, NaH) Cyanohydrin 2-Hydroxy-2-(pyrimidin-5-yl) propanenitrile Ketone->Cyanohydrin TMSCN, Cat. ZnI2 (Route B) Target 1-Amino-2-(pyrimidin-5-yl) propan-2-ol Epoxide->Target Cat. BiCl3, NH3/BnNH2 (Route A) Cyanohydrin->Target Raney Ni, H2, NH3 (Route B)

Caption: Divergent catalytic pathways for synthesizing the target 1,2-amino alcohol.

Route A: Lewis Acid-Catalyzed Regioselective Epoxide Amination

Causality & Catalyst Selection

The uncatalyzed aminolysis of 2-(pyrimidin-5-yl)-2-methyloxirane requires harsh conditions (elevated temperatures, high pressure) which can degrade the pyrimidine ring. By introducing a soft Lewis acid such as Bismuth(III) chloride ( BiCl3​ )[4] or Calcium triflate ( Ca(OTf)2​ )[8], the epoxide oxygen is electrophilically activated. The steric bulk of the C2-methyl and pyrimidine groups strictly directs the incoming nitrogen nucleophile (e.g., benzylamine) to the less hindered C1 position, ensuring >95% regioselectivity for the 1,2-amino alcohol over the 2,1-amino alcohol[5].

Mechanism Epoxide Epoxide Substrate Complex Lewis Acid-Epoxide Complex (O-Activation) Epoxide->Complex + BiCl3 Catalyst Attack Nucleophilic Attack (Amine) at Less Hindered C1 Complex->Attack Regioselective Ring Opening Intermediate Zwitterionic Intermediate Attack->Intermediate C-N Bond Formation Product Target Amino Alcohol + Catalyst Release Intermediate->Product Proton Transfer Product->Complex Catalyst Recycling

Caption: Mechanism of Lewis acid-catalyzed regioselective epoxide ring opening.

Protocol A: Step-by-Step Methodology

Step 1: Epoxidation (Corey-Chaykovsky Reaction)

  • Suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under an N2​ atmosphere. Add Sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir until H2​ evolution ceases (approx. 30 min).

  • Add a solution of 1-(pyrimidin-5-yl)ethanone (1.0 eq) in DMSO dropwise. Stir at room temperature for 4 hours.

  • Self-Validation Check : Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC (Silica, 1:1 Hexane:EtOAc). The ketone (UV active, lower Rf​ ) must be completely converted to the epoxide (UV active, higher Rf​ ).

  • Workup with aqueous NH4​Cl , extract with EtOAc, wash with brine, and concentrate to yield 2-(pyrimidin-5-yl)-2-methyloxirane.

Step 2: Catalytic Amination

  • Dissolve the crude epoxide (1.0 eq) in anhydrous CH3​CN .

  • Add Benzylamine (1.5 eq) and BiCl3​ (10 mol%)[4]. Stir at 60 °C for 8 hours.

  • Self-Validation Check : LC-MS analysis of the reaction mixture should show a dominant peak at m/z=244.1 [M+H]+ , confirming the formation of the N-benzyl amino alcohol.

  • Quench with saturated NaHCO3​ , extract with CH2​Cl2​ , and purify via flash chromatography ( CH2​Cl2​ :MeOH 95:5) to isolate 1-(benzylamino)-2-(pyrimidin-5-yl)propan-2-ol.

Step 3: Catalytic Hydrogenolysis

  • Dissolve the N-benzyl intermediate in Methanol. Add 10% Pd/C (10 wt%).

  • Purge the vessel with H2​ and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Self-Validation Check : 1H NMR ( DMSO-d6​ ) must show the disappearance of the benzyl CH2​ (~3.8 ppm) and aromatic protons (~7.3 ppm), and the appearance of an AB system for the C1- CH2​-NH2​ protons (~2.8 ppm) adjacent to the chiral C2 center.

Route B: Catalytic Cyanohydrin Reduction

Causality & Catalyst Selection

For substrates where the epoxide is prone to rearrangement or polymerization, Route B is preferred. The ketone is converted to a cyanohydrin using TMSCN and catalytic ZnI2​ [6]. The critical step is the reduction of the nitrile to the primary amine. Standard hydride reducers (e.g., LiAlH4​ ) can cause retro-cyanohydrin cleavage (loss of HCN), destroying the intermediate[9]. Instead, heterogeneous hydrogenation using Raney Nickel in the presence of methanolic ammonia suppresses the retro-reaction and prevents the formation of secondary amine dimers[7][10].

Protocol B: Step-by-Step Methodology

Step 1: Cyanosilylation

  • To a solution of 1-(pyrimidin-5-yl)ethanone (1.0 eq) in anhydrous CH2​Cl2​ , add Zinc iodide ( ZnI2​ , 5 mol%) and Trimethylsilyl cyanide (TMSCN, 1.5 eq) at 0 °C[6].

  • Stir at room temperature for 6 hours.

  • Self-Validation Check : IR spectroscopy of an evaporated aliquot must show a sharp C≡N stretching band at ~2250 cm−1 .

  • Concentrate and treat with 1M HCl in THF for 1 hour to cleave the TMS ether. Neutralize and extract to yield 2-hydroxy-2-(pyrimidin-5-yl)propanenitrile.

Step 2: Raney Nickel Hydrogenation

  • Dissolve the cyanohydrin in 7M NH3​ in Methanol (excess ammonia is critical to suppress secondary amine formation).

  • Add an aqueous slurry of Raney Nickel (20 wt%, washed with MeOH prior to use)[10].

  • Pressurize the reactor with H2​ (50 psi) and stir at 40 °C for 16 hours.

  • Self-Validation Check : HPLC analysis should indicate >95% conversion. The product peak must exhibit a mass of m/z=154.1 [M+H]+ .

  • Carefully filter the catalyst (Pyrophoric!) under an inert atmosphere. Concentrate the filtrate and recrystallize from EtOAc/Hexane to yield pure 1-Amino-2-(pyrimidin-5-yl)propan-2-ol.

Quantitative Data & Catalyst Comparison

Table 1: Catalyst Efficacy for Epoxide Ring Opening (Route A)

CatalystLoading (mol%)NucleophileTemp (°C)Yield (%)Regioselectivity (C1:C2)
NoneN/A NH3​ (aq)120 (Sealed)< 2070:30
Ca(OTf)2​ 15Benzylamine8078> 95:5
BiCl3​ 10Benzylamine6085> 99:1

Table 2: Reduction Conditions for Cyanohydrin (Route B)

Reductant / CatalystSolventAdditiveTemp (°C)Yield (%)Primary Amine Selectivity
LiAlH4​ THFNone0 to 2535*High
Pd/C (10%) + H2​ MeOH Boc2​O 2560Moderate
Raney Ni + H2​ MeOH NH3​ (7M)4088> 95%

*Low yield is attributed to extensive retro-cyanohydrin cleavage back to the ketone[9].

References

  • Amination of epoxides as a convenient approach for lipophilic polyamines synthesis. Fine Chemical Technologies. 8[8]

  • An Efficient Method for the Ring Opening of Epoxides with Aromatic Amines Catalyzed by Bismuth Trichloride. Tetrahedron Letters. 4[4]

  • Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia. Arabian Journal of Chemistry. 10[10]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical and Biochemical Engineering Quarterly. 3[3]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. 5[5]

  • Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis. White Rose eTheses Online. 2[2]

  • Mephenoxalone (Cyanohydrin Reduction Methodologies). Grokipedia. 6[6]

  • Application Notes and Protocols for Ring-Expansion Strategies in Medium-Ring Ketone Synthesis. Benchchem. 7[7]

  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (Azole Intermediate Context). Benchchem. 1[1]

  • Steroids and Steroidases. XI. Synthetic Approaches to C-17 Bis(2-hydroxyethyl)-amino Compounds. Canadian Science Publishing. 9[9]

Sources

Method

Application Note: Crystallization and Purification Strategies for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling 1-Amino-2-(pyrimidin-5-yl)propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly polar, basic, and chiral intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including 5-Lipoxygenase Activating Protein (FLAP) inhibitors and kinase modulators[1].

The molecular architecture of this compound presents unique purification challenges:

  • High Polarity: The presence of a primary amine, a tertiary alcohol, and a pyrimidine ring results in extreme hydrophilicity. Standard silica gel chromatography often fails due to severe streaking, irreversible chemisorption to silanol groups, and poor mass recovery.

  • Propensity for "Oiling Out": Amino alcohols frequently undergo liquid-liquid phase separation (LLPS) rather than solid-liquid crystallization when supersaturation is generated too rapidly.

  • Chirality: The C2 carbon is a stereocenter, necessitating enantiomeric resolution for targeted API synthesis.

To circumvent these issues, this application note details two highly scalable, self-validating crystallization protocols: a Process Analytical Technology (PAT)-guided free base purification, and a diastereomeric salt resolution workflow.

Thermodynamic Profiling & Solvent Selection

The causality behind solvent selection is rooted in the molecule's hydrogen-bonding capacity. Protic solvents (like alcohols) are required to disrupt the strong intermolecular amine-alcohol networks of the crude material, while non-polar antisolvents are needed to drive the thermodynamic driving force (supersaturation) for crystallization.

Table 1: Solubility Profile of Racemic 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Solvent SystemTemperature (°C)Solubility (mg/mL)Observation / Causality
Water25> 250Highly soluble; unsuitable for direct crystallization.
Isopropanol (IPA)60185Excellent primary solvent; disrupts H-bonding networks.
Isopropanol (IPA)1042Moderate temperature-dependent solubility drop.
Heptane25< 2Excellent antisolvent; induces supersaturation.
EtOAc / Heptane (1:1)2515Prone to LLPS ("oiling out") if cooled >1.0°C/min.

Insight: A binary mixture of Isopropanol (solvent) and Heptane (antisolvent) provides the optimal metastable zone width (MSZW) for controlled crystal growth.

Protocol A: FBRM-Controlled Cooling & Antisolvent Crystallization

To prevent oiling out and ensure a consistent Crystal Size Distribution (CSD), this protocol utilizes Focused Beam Reflectance Measurement (FBRM). FBRM tracks the chord length distribution of particles in real-time, allowing the process to hold isothermally the moment primary nucleation is detected, ensuring the seeds condition properly before further supersaturation is applied[2].

Experimental Methodology
  • Dissolution: Suspend 100 g of crude 1-amino-2-(pyrimidin-5-yl)propan-2-ol in 540 mL of Isopropanol (IPA) in a 1 L jacketed crystallizer equipped with an overhead stirrer and an FBRM probe.

  • Heating: Heat the suspension to 60°C until complete dissolution is achieved. Hold for 30 minutes to ensure the destruction of any ghost nuclei.

  • Controlled Cooling: Initiate a cooling ramp of 0.5°C/min.

  • Nucleation Detection (PAT Feedback): Monitor the FBRM total counts/sec. Upon the detection of primary nucleation (typically around 38–42°C), automatically halt the cooling ramp.

  • Isothermal Hold: Maintain the temperature isothermally for 60 minutes. Causality: This allows the primary nuclei to grow and consume supersaturation, shifting the system out of the labile zone and preventing secondary nucleation bursts or oiling out.

  • Antisolvent Addition: Once the chord length stabilizes, begin the linear addition of 400 mL of Heptane at a rate of 2.0 mL/min while resuming cooling to 10°C.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold IPA/Heptane (1:2), and dry under vacuum at 40°C for 12 hours.

G A Crude Amino Alcohol (Dissolved in IPA at 60°C) B Controlled Cooling (0.5°C/min) A->B C FBRM Monitoring (Detect Primary Nucleation) B->C D Isothermal Hold (Seed Conditioning) C->D Nucleation Detected E Heptane Antisolvent Addition (2.0 mL/min) D->E Chord Length Stabilized F Filtration & Drying (>99% Purity) E->F

Workflow for FBRM-controlled cooling and antisolvent crystallization.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Because 1-amino-2-(pyrimidin-5-yl)propan-2-ol possesses a chiral center, obtaining the enantiopure form is critical for downstream API efficacy. Classical resolution using chiral acids is highly effective for amino alcohols[3]. L-Tartaric acid acts as an excellent resolving agent due to its ability to form robust, differential hydrogen-bonded networks with the primary amine and the tertiary hydroxyl group of the target molecule[4].

Resolving Agent Screening Data

Table 2: Resolution Efficiency of Various Chiral Acids

Resolving Agent (0.5 eq)Solvent SystemYield (%)Enantiomeric Excess (ee %)
D-Camphorsulfonic acidAcetone / Water1245%
Di-p-toluoyl-L-tartaric acidEthanol2882%
L-Tartaric acid Ethanol / Water (9:1) 42 > 98%
Experimental Methodology
  • Salt Formation: Dissolve 50 g (0.295 mol) of racemic free base in 250 mL of Ethanol/Water (9:1 v/v) at 50°C.

  • Resolving Agent Addition: Slowly add a solution of L-Tartaric acid (22.1 g, 0.147 mol, 0.5 eq) dissolved in 100 mL of Ethanol. Causality: Using 0.5 equivalents (the "method of half quantities") ensures that only the least soluble diastereomeric salt precipitates, maximizing the kinetic resolution efficiency[4].

  • Selective Crystallization: Cool the mixture naturally to 20°C over 4 hours. Seed crystals of the desired (S)-enantiomer-L-tartrate salt (if available) can be added at 40°C to direct the polymorphic outcome.

  • Isolation: Filter the dense white crystals and wash with 50 mL of cold ethanol.

  • Free-basing (Desalting): Suspend the enantiopure salt in 200 mL of water. Adjust the pH to 11.0 using 2M KOH. Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 150 mL). Concentrate the organic layer under reduced pressure to yield the enantiopure free base.

G R Racemic Amino Alcohol (Free Base) S Diastereomeric Salts (Transient State) R->S T L-Tartaric Acid (0.5 eq in EtOH/H2O) T->S C1 Crystalline Solid (Desired Enantiomer Salt) S->C1 Selective Crystallization C2 Mother Liquor (Undesired Enantiomer) S->C2 Remains Soluble F Alkaline Workup (KOH) Enantiopure Free Base C1->F Desalting

Diastereomeric salt resolution pathway using L-tartaric acid.

Conclusion

The purification of 1-amino-2-(pyrimidin-5-yl)propan-2-ol requires a strategic departure from standard chromatography. By leveraging the thermodynamic properties of the molecule, FBRM-controlled antisolvent crystallization effectively manages the phase boundary to prevent oiling out, yielding >99% chemically pure material. Subsequently, classical resolution utilizing 0.5 equivalents of L-tartaric acid capitalizes on differential hydrogen bonding to isolate the desired enantiomer with >98% ee, providing a robust, scalable workflow for pharmaceutical manufacturing.

References

  • Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors. ACS Publications. Available at:[Link][1]

  • Automated In-line Technique Using FBRM to Achieve Consistent Product Quality in Cooling Crystallization. ACS Publications. Available at:[Link][2]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. ACS Publications. Available at:[Link][3]

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol via Diastereomeric Crystallisation. ACS Publications. Available at:[Link][4]

Sources

Application

Mass spectrometry fragmentation analysis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Executive Summary The structural elucidation of highly functionalized small molecules requires a robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Executive Summary

The structural elucidation of highly functionalized small molecules requires a robust understanding of gas-phase ion chemistry. 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (C₇H₁₁N₃O) is a complex aliphatic-heterocyclic building block featuring a primary amine, a tertiary alcohol, and a pyrimidine ring. This application note provides a comprehensive, self-validating LC-MS/MS protocol and mechanistic breakdown of its electrospray ionization (ESI) fragmentation behavior. By mapping the collision-induced dissociation (CID) pathways, this guide empowers researchers in drug metabolism and pharmacokinetics (DMPK) to confidently annotate related pyrimidine-based amino alcohols.

Structural Dynamics & Ionization Behavior

In positive-ion ESI, 1-Amino-2-(pyrimidin-5-yl)propan-2-ol readily forms a protonated precursor [M+H]⁺ at m/z 154.0975. The molecule presents two highly basic sites competing for the proton: the primary aliphatic amine and the nitrogen atoms of the pyrimidine ring.

Under ambient ESI conditions, protonation predominantly occurs at the primary amine due to its higher localized basicity compared to the electron-deficient pyrimidine ring [1]. However, during collisional activation, proton mobility allows the charge to migrate to the tertiary hydroxyl oxygen, initiating charge-mediated fragmentation cascades [2].

Mechanistic Fragmentation Pathways (CID/HCD)

The fragmentation of this molecule is driven by the stability of the resulting carbocations and conjugated systems. We observe three primary causal pathways:

  • Pathway A: Dehydration (Tertiary Alcohol Effect): Tertiary alcohols are highly susceptible to dehydration. The loss of water (-18.0106 Da) from the protonated precursor generates a highly stable tertiary carbocation at m/z 136.0869. This ion further stabilizes via proton elimination to form an alkene conjugated with the pyrimidine ring, a classic charge-remote/charge-mediated stabilization mechanism [1].

  • Pathway B: Deamination: The primary amine can be lost as neutral ammonia (-17.0265 Da), yielding an ion at m/z 137.0710. This pathway often operates in tandem with dehydration, leading to a dual-loss fragment at m/z 119.0604.

  • Pathway C: Alpha-Cleavage: The presence of the primary aliphatic amine at the C1 position strongly directs α -cleavage. The heterolytic cleavage of the C1-C2 bond results in the highly stable iminium cation [CH₂=NH₂]⁺ at m/z 30.0338. This low-mass ion is a universal diagnostic hallmark for terminal primary amines [3].

FragmentationTree Parent [M+H]+ m/z 154.0975 Protonated Precursor Dehydrated [M+H - H2O]+ m/z 136.0869 Tertiary Carbocation Parent->Dehydrated -H2O (-18.0106 Da) Deaminated [M+H - NH3]+ m/z 137.0710 Loss of Amine Parent->Deaminated -NH3 (-17.0265 Da) Iminium [CH4N]+ m/z 30.0338 Iminium Cation Parent->Iminium Alpha-Cleavage C1-C2 Bond DualLoss [M+H - H2O - NH3]+ m/z 119.0604 Conjugated Pyrimidine Dehydrated->DualLoss -NH3 (-17.0265 Da) Deaminated->DualLoss -H2O (-18.0106 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol utilizes a self-validating Normalized Collision Energy (NCE) stepping approach. By acquiring data across a gradient of collision energies, the precursor-to-product lineage is mathematically verified (fragments appearing at low NCE are confirmed as primary; those at high NCE are secondary).

Phase 1: System Suitability & Calibration
  • Mass Calibration: Infuse a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.

  • Blank Verification: Inject 5 µL of initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid) to verify the absence of background interference at m/z 154.0975 and m/z 30.0338.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in Mobile Phase A (0.1% Formic Acid in Water) to achieve a 1 µg/mL working solution. Rationale: This concentration prevents detector saturation and minimizes in-source dimerization ([2M+H]⁺).

Phase 3: Instrumental Parameters (Q-TOF or Orbitrap)
  • Chromatography:

    • Column: C18 reverse-phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

  • Ion Source (ESI+):

    • Spray Voltage: +3.5 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • MS/MS Acquisition (Data-Dependent or Targeted):

    • Isolation Window: 1.0 m/z (centered on 154.10).

    • NCE Stepping: Acquire multiplexed MS/MS spectra at NCE 15, 30, and 45.

    • Causality Check: NCE 15 will validate the facile loss of H₂O (Pathway A). NCE 45 is required to break the C-C backbone and yield the m/z 30 iminium ion (Pathway C) [3].

Quantitative Data & Fragment Annotation

The following table summarizes the exact masses, mass errors, and elemental compositions of the validated fragments. High-resolution mass spectrometry (HRMS) data should match these theoretical values within a 5 ppm threshold.

Fragment IdentityElemental FormulaTheoretical m/zNeutral Loss (Da)Relative Abundance (NCE 30)
Precursor Ion [C₇H₁₂N₃O]⁺154.0975N/A15%
Dehydrated Ion [C₇H₁₀N₃]⁺136.086918.0106 (H₂O)100% (Base Peak)
Deaminated Ion [C₇H₉N₂O]⁺137.071017.0265 (NH₃)25%
Dual Loss Ion [C₇H₇N₂]⁺119.060435.0371 (H₂O + NH₃)60%
Iminium Cation [CH₄N]⁺30.0338124.0637 (C₆H₈N₂O)45%

Note: The base peak at NCE 30 is the dehydrated ion, underscoring the extreme lability of the tertiary alcohol adjacent to the electron-withdrawing pyrimidine ring.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(27), 22808-22827.[Link]

  • Vikse, K. L., Ahmadi, Z., Manning, C. C., Harrington, D. A., & McIndoe, J. S. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules, 17(9), 10683-10715.[Link]

  • Yin, T., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 353-362.[Link]

Method

Application Note: Advanced Formulation Strategies for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Rationale 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a complex, basic small molecule characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Rationale

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a complex, basic small molecule characterized by a primary amine, a pyrimidine heterocycle, and a tertiary alcohol. While these functional groups offer rich target-binding potential, they also establish a dense intermolecular hydrogen-bonding network. This results in high crystal lattice energy and poor aqueous solubility at physiological pH, classifying the compound as a BCS Class II/IV molecule.

To achieve therapeutic exposure, conventional formulation approaches are insufficient. This Application Note details two field-proven, advanced formulation strategies—Amorphous Solid Dispersions (ASDs) for oral bioavailability and Remote-Loaded Liposomes for targeted intravenous delivery—designed to overcome these specific biopharmaceutical barriers.

Oral Delivery: Amorphous Solid Dispersions (ASDs) via Spray Drying

Mechanistic Rationale

To bypass the thermodynamic penalty of the crystalline lattice, the API can be molecularly dispersed within a polymeric matrix to form an ASD [1]. By kinetically trapping the drug in a high-energy amorphous state, the apparent solubility in the gastrointestinal (GI) tract is significantly enhanced.

Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the carrier polymer. The succinate groups of HPMCAS provide pH-dependent solubility (remaining intact in the stomach but dissolving in the intestine), while its amphiphilic nature prevents the rapid precipitation of the API. It achieves this by forming drug-polymer nanocolloids, thus maintaining a supersaturated state critical for driving passive absorption across the intestinal epithelium [2].

Protocol: Spray Drying of API-HPMCAS
  • Solution Preparation : Dissolve 1-Amino-2-(pyrimidin-5-yl)propan-2-ol and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a co-solvent system of Methanol:Dichloromethane (1:1 v/v) to achieve a total solids concentration of 5% (w/v). Causality: The co-solvent ensures the complete molecular solvation of both the hydrophilic amine/alcohol groups of the API and the lipophilic polymer backbone, which is mandatory for a true molecular dispersion.

  • Atomization : Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the feed rate to 5 mL/min.

  • Drying Parameters : Maintain an inlet temperature of 85°C and an aspirator rate of 100%. Causality: The rapid evaporation of the solvent (within milliseconds) kinetically traps the API in the amorphous phase before thermodynamic crystallization can occur.

  • Secondary Drying : Collect the resulting powder from the cyclone and transfer it to a vacuum oven. Dry at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

ASD_Workflow A Crystalline API + HPMCAS B Solvent Dissolution A->B C Spray Drying (Rapid Evaporation) B->C D Amorphous Solid Dispersion (ASD) C->D

Workflow for generating Amorphous Solid Dispersions (ASDs) via spray drying.

Intravenous Delivery: Active Remote Loading into Liposomes

Mechanistic Rationale

For systemic administration requiring prolonged circulation or tumor targeting, liposomal encapsulation is highly effective. Because 1-Amino-2-(pyrimidin-5-yl)propan-2-ol contains a primary aliphatic amine (estimated pKa ~9.0), it is an ideal candidate for active (remote) loading via a transmembrane ion gradient[3].

Using an ammonium sulfate gradient, the unprotonated API diffuses passively across the lipid bilayer into the aqueous core. In the acidic interior (pH ~4.0), the amine is protonated, preventing its efflux. The protonated API then reacts with sulfate ions to form a highly insoluble salt, shifting the equilibrium and driving the encapsulation efficiency to >95% [4].

Protocol: Preparation and Active Loading
  • Thin-Film Hydration : Dissolve Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate the solvent under reduced pressure to form a thin lipid film. Hydrate the film with 250 mM Ammonium Sulfate (pH 4.0) at 65°C for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion : Extrude the MLVs 10 times through 100 nm polycarbonate membranes at 65°C using a thermobarrel extruder. Causality: 65°C is strictly required as it exceeds the phase transition temperature (Tm ~52°C) of HSPC, ensuring the lipid membrane is fluid enough to be sized without rupturing.

  • Gradient Establishment : Dialyze the extruded liposomes against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO cassette. This removes unencapsulated ammonium sulfate from the external phase, establishing the transmembrane pH/ion gradient.

  • Remote Loading : Add the API to the liposome suspension at a drug-to-lipid weight ratio of 1:10. Incubate at 60°C for 45 minutes. Causality: The elevated temperature transiently increases membrane permeability, allowing the unprotonated API to diffuse into the core and precipitate as a sulfate salt. Quench the reaction on ice for 10 minutes to lock the membrane.

Remote_Loading Ext External Phase (pH 7.4) Unprotonated API Membrane Lipid Bilayer (Hydrophobic Barrier) Ext->Membrane Passive Diffusion Int Internal Core (pH 4.0) Protonated API + SO4(2-) Membrane->Int Protonation Precipitate Trapped API (Sulfate Salt Precipitate) Int->Precipitate Salt Formation

Mechanism of active remote loading of basic amines into liposomes via an ion gradient.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the formulated 1-Amino-2-(pyrimidin-5-yl)propan-2-ol delivery systems based on the described protocols.

ParameterAmorphous Solid Dispersion (ASD)Remote-Loaded PEGylated Liposomes
Primary Route OralIntravenous (IV)
Drug Loading 25% (w/w)~10% (w/w) (Drug:Lipid ratio 1:10)
Encapsulation Efficiency N/A (Matrix dispersion)> 95%
Particle Size 2 - 10 µm (Powder D50)110 ± 15 nm (Z-average)
Physical State of API Amorphous (Tg ~ 95°C)Crystalline Sulfate Salt (Intra-liposomal)
Stability Mechanism Polymeric steric hindrancePEG-mediated steric stabilization

References

  • Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate. Drug Discovery Today: Technologies, 9(2), e79-e85. URL:[Link]

  • Bhujbal, S. V., Mitra, B., Jain, U., Gong, Y., Agrawal, A., Karki, S., ... & Taylor, L. S. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. URL:[Link]

  • Nambiar, N. R., Gaur, S., Ramachandran, G., Pandey, R. S., Sabitha, M., Nath, L. R., ... & Sudheesh, M. S. (2024). Remote loading in liposome: a review of current strategies and recent developments. Journal of Liposome Research, 34(4), 658-670. URL:[Link]

  • Han, Y., Zhang, Y., Li, Y., & Chen, X. (2024). Lipid nanoparticles: Composition, formulation, and application. Molecular Therapy, 32(1), 15-35. URL:[Link]

Application

Preparation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol stock solutions for assays

Application Note & Protocol Topic: Preparation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Stock Solutions for Assays Audience: Researchers, scientists, and drug development professionals. Abstract The reproducibility and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Stock Solutions for Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reproducibility and reliability of in vitro and in vivo assays are fundamentally dependent on the accurate and consistent preparation of test compound solutions. This document provides a comprehensive guide and detailed protocols for the preparation, quality control, and storage of stock solutions of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. As a novel small molecule with potential applications in drug discovery, establishing a robust handling procedure is critical for generating high-quality, comparable data across experiments. This guide emphasizes the rationale behind solvent selection, concentration accuracy, stability considerations, and quality control measures, following best practices outlined in authoritative resources like the NIH's Assay Guidance Manual.[1][2][3][4]

Introduction: The Critical Role of Stock Solution Integrity

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is an amino alcohol derivative containing a pyrimidine moiety, a scaffold present in numerous biologically active compounds. The integrity of any screening or mechanistic study begins with the precise preparation of the compound stock solution. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, wasting significant resources.

The goal of this application note is to provide a self-validating framework for handling this compound, ensuring that the active concentration in an assay is both accurate and reproducible. This is achieved by understanding the compound's properties, making informed decisions about solvents and storage, and implementing rigorous quality control.

Compound Profile & Physicochemical Properties

Before any practical work, it is essential to understand the key properties of the compound. This information is typically found on the Certificate of Analysis (CoA) provided by the supplier or in chemical databases.

PropertyDescriptionValue (Example)Rationale & Implication
Molecular Weight (MW) The mass of one mole of the compound.167.21 g/mol Essential for accurate molarity calculations.[5]
Purity The percentage of the desired compound in the solid material.>98% (HPLC)Must be factored into mass calculations for high accuracy, especially for dose-response studies.
Appearance Physical state and color of the solid compound.White to off-white solidVisual inspection is the first line of quality control. Any deviation may indicate contamination or degradation.
Solubility The ability of the compound to dissolve in various solvents.Soluble in DMSO (>25 mg/mL); Sparingly soluble in Ethanol; Insoluble in water.This is the most critical parameter for solvent selection. DMSO is the indicated primary solvent.
Stability Susceptibility to degradation under various conditions.Data not available. Assume light and moisture sensitivity as a precaution.Dictates storage conditions (e.g., use of amber vials, desiccated storage) and handling procedures.

Note: The values provided are illustrative. Always refer to the specific Certificate of Analysis for the batch of compound you are using.

Guiding Principles for Stock Solution Preparation

The "Three S's": Solvent, Solubility, and Stability

The choice of solvent is a critical decision point that impacts the entire experimental workflow.[6]

  • Solvent: For 1-Amino-2-(pyrimidin-5-yl)propan-2-ol, its solubility profile makes Dimethyl Sulfoxide (DMSO) the primary choice. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[7] It is also miscible with most aqueous assay buffers.

  • Solubility: The goal is to create a high-concentration primary stock (e.g., 10-50 mM) that can be easily diluted. Preparing the stock well below the maximum solubility limit minimizes the risk of precipitation during storage, especially at low temperatures.

  • Stability: Compound stability in solution is a major concern. While many compounds are stable in DMSO, some can degrade.[8][9] Long-term stability studies are often required, but for initial work, it is prudent to prepare fresh stocks or use aliquots stored at -80°C to minimize degradation from freeze-thaw cycles.[10]

The Importance of Solvent Quality

Always use high-purity, anhydrous-grade DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis of sensitive molecules. Store DMSO in its original container, protected from light and moisture.[11]

Assay Compatibility

The final concentration of DMSO in the assay must be kept to a minimum, typically below 0.5% , as higher concentrations can be cytotoxic or interfere with assay components.[12][13][14][15][16] It is crucial to run a solvent tolerance control in your assay to determine the maximum permissible DMSO concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which serves as the source for all subsequent dilutions.

Materials:

  • 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (solid)

  • Anhydrous, high-purity DMSO (e.g., Sigma-Aldrich D8418 or equivalent)[7]

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial or polypropylene tube

  • Sterile, disposable pipette tips

  • Vortex mixer

Calculation: The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

To prepare 2 mL of a 10 mM stock solution (MW = 167.21 g/mol ): Mass (mg) = 0.010 mol/L x 0.002 L x 167.21 g/mol x 1000 mg/g = 3.34 mg

Step-by-Step Procedure:

  • Pre-Weighing: Allow the compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: On an analytical balance, carefully weigh out 3.34 mg of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol into a clean, tared weigh boat or directly into the final storage vial. Record the exact mass.

    • Scientist's Note: For accuracy, it's often easier to weigh a slightly larger amount (e.g., ~5 mg), record the exact weight, and then calculate the precise volume of DMSO to add to achieve the target 10 mM concentration.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (in this case, 2.0 mL) to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the primary stock into single-use volumes (e.g., 20-50 µL) in sterile, tightly-sealed polypropylene tubes. Store these aliquots at -80°C for long-term storage. For short-term use (1-2 weeks), storage at -20°C is acceptable.[10]

dot graph TD; A[Start: Solid Compound] --> B{Weigh Compound}; C[Anhydrous DMSO] --> D{Add Solvent}; B --> D; D --> E{Vortex until Dissolved}; E --> F[10 mM Primary Stock]; F --> G{Aliquot into Single-Use Tubes}; G --> H[Store at -80°C];

end caption: "Workflow for Primary Stock Solution Preparation."

Protocol 2: Preparation of Assay-Ready Working Solutions

This protocol describes the serial dilution of the primary stock to create intermediate and final working solutions for direct addition to an assay plate.

Key Principle: Always perform serial dilutions to maintain accuracy. Never perform a single large dilution from a high-concentration stock to a very low final concentration.

Materials:

  • 10 mM Primary Stock of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in DMSO

  • Anhydrous DMSO (for intermediate dilutions)

  • Appropriate assay buffer (e.g., PBS, HBSS, cell culture medium)

  • Sterile polypropylene tubes or 96-well plates

Example: Preparing a 10 µM final concentration in an assay volume of 100 µL with 0.1% DMSO.

  • Prepare a 1 mM Intermediate Stock (in DMSO):

    • Thaw one aliquot of the 10 mM primary stock.

    • In a new tube, add 90 µL of anhydrous DMSO.

    • Add 10 µL of the 10 mM primary stock to the 90 µL of DMSO.

    • Vortex gently to mix. This creates a 1 mM (100X) intermediate stock .

  • Prepare a 10 µM Final Working Solution (in Assay Buffer):

    • The final desired concentration is 10 µM. Since the intermediate stock is 1 mM (1000 µM), this represents a 1:100 dilution.

    • In a new tube, add 990 µL of your final assay buffer.

    • Add 10 µL of the 1 mM intermediate stock to the 990 µL of assay buffer.

    • Vortex immediately and vigorously to prevent precipitation of the compound.

    • This creates a 10 µM (1X) final working solution . The final DMSO concentration is 0.1% (from the 1:100 dilution of the DMSO-based intermediate stock).

  • Assay Addition: Add 100 µL of this final working solution to your assay well.

    • Scientist's Note: The final dilution step into aqueous buffer is the most critical. The compound is least soluble in this state. Prepare this solution fresh just before adding it to the assay plate and inspect for any signs of precipitation.

G

Protocol 3: Quality Control (QC) of Stock Solutions

QC is a non-negotiable step to ensure the integrity of your results.[17] Initial and periodic QC checks are recommended.

Methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. A small amount of the stock solution is diluted and injected.

    • Mass Spectrometry (MS) confirms the identity of the compound by verifying its mass-to-charge ratio (m/z).

    • Liquid Chromatography (LC) with a UV detector can assess the purity of the compound and detect the presence of degradation products or contaminants.[18]

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or color change. If crystals are observed, gently warm and vortex the solution. If the precipitate does not redissolve, do not use the aliquot.[18]

Troubleshooting

ProblemPotential CauseRecommended Solution
Solid compound will not dissolve in DMSO. Insufficient solvent volume; Poor compound purity; Incorrect solvent.Re-check calculations. Use gentle warming (37°C) or sonication. If it persists, the compound quality may be suspect; verify with a new batch.
Precipitate forms in the primary stock during storage. Compound concentration is too high (exceeds solubility at low temp); Water contamination in DMSO.Thaw, warm, and vortex to redissolve. If this is a recurring issue, prepare a new stock at a lower concentration (e.g., 5 mM). Always use fresh anhydrous DMSO.
Precipitate forms when diluting into aqueous assay buffer. Poor aqueous solubility ("crashing out").Vortex immediately and vigorously after adding the DMSO stock to the buffer. Prepare this final dilution immediately before use. Consider using a surfactant like Pluronic F-127 in the assay buffer if compatible with the assay.
Inconsistent results between experiments. Degradation of stock solution; Inaccurate pipetting; Repeated freeze-thaw cycles.Always use a fresh aliquot for each experiment. Perform a QC check (LC-MS) on an older aliquot to test for degradation. Calibrate pipettes regularly.

Conclusion

The generation of reliable and reproducible data in biological assays is critically dependent on the meticulous preparation and handling of test compound stock solutions. By following the principles and protocols outlined in this guide—including accurate calculations, appropriate solvent selection, serial dilution techniques, stringent storage conditions, and routine quality control—researchers can ensure the integrity of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol solutions. This foundation of accuracy is paramount for the successful progression of drug discovery and development projects.

References

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Gehringer, M., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. [Link]

  • ResearchGate Discussion. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • Suharyani, S., & Jaya, B. P. D. (2020). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. JURNAL MEDIA KESEHATAN. [Link]

  • Rancan, F., & Afraz, S. (2017). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1528, 277-290. [Link]

  • Kozik, V. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • EU-OPENSCREEN. (n.d.). High-Throughput Screening Quality Control General Guidelines. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2018). Assay Guidance Manual. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Trask, O. J. (2010). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. [Link]

  • Moshang Chemical. (n.d.). 1-(2-amino-pyrimidin-5-yl)-2-methyl-propan-2-ol. [Link]

  • National Center for Advancing Translational Sciences. (2026). Assay Guidance Manual Program. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 1-amino-2-(pyrimidin-5-yl)propan-2-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 1-amino-2-(pyrimidin-5-yl)propan-2-ol. The synthetic route relies on a two-stage sequence: the Corey-Chaykovsky epoxidation of 1-(pyrimidin-5-yl)ethan-1-one, followed by the regioselective aminolysis of the resulting oxirane.

Reaction Workflow & Pathway Analysis

SynthesisPathway Ketone 1-(pyrimidin-5-yl)ethan-1-one (Starting Material) Epoxide 2-methyl-2-(pyrimidin-5-yl)oxirane (Intermediate) Ketone->Epoxide Corey-Chaykovsky Epoxidation Ylide Trimethylsulfoxonium Iodide + KOtBu Ylide->Epoxide Methylene Transfer Target 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (Target API) Epoxide->Target Regioselective Aminolysis Ammonia Methanolic NH3 (Excess) Ammonia->Target Nucleophilic Attack SideProduct Bis-alkylated Amine (Dimerization) Target->SideProduct Insufficient NH3 (Over-alkylation)

Reaction workflow for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol synthesis and common side reactions.

Troubleshooting Guides & FAQs

Part A: Corey-Chaykovsky Epoxidation

Q: Why is my epoxidation yield hovering below 40%, with significant unreacted starting material recovered? Expert Insight: 1-(pyrimidin-5-yl)ethan-1-one contains highly acidic alpha-protons adjacent to the carbonyl and the electron-withdrawing pyrimidine ring. The sulfur ylide (dimethyloxosulfonium methylide) can act as a base rather than a nucleophile, causing competitive enolization of the ketone instead of the desired methylene transfer[4]. Actionable Solution: Transition from the traditional NaH/DMSO system to a milder base system, such as Potassium tert-butoxide (KOt-Bu) in THF or t-BuOH. Lowering the reaction temperature during ylide addition (0 °C) before warming to room temperature suppresses enolization and favors the nucleophilic addition required to form the terminal oxirane [4].

Q: I am detecting a large amount of diol byproduct during the epoxide isolation. How can I prevent this? Expert Insight: The resulting 2-methyl-2-(pyrimidin-5-yl)oxirane is highly susceptible to hydrolysis. Adventitious water during an extended aqueous workup, especially under slightly acidic or highly basic conditions, will open the epoxide to form the corresponding 1,2-diol. Actionable Solution: Quench the Corey-Chaykovsky reaction strictly with cold, saturated aqueous NH₄Cl to buffer the pH. Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not leave the epoxide in the aqueous phase. If the epoxide is unstable, use it immediately in the next step without column chromatography (telescoping the synthesis).

Part B: Epoxide Aminolysis

Q: During the epoxide opening with ammonia, my LC-MS shows a mass corresponding to a dimer (bis-alkylated amine). How do I maximize the primary amine yield? Expert Insight: The nucleophilic opening of epoxides is governed by steric hindrance, with the nucleophile attacking the less hindered terminal carbon [2]. However, the newly formed primary amine (1-amino-2-(pyrimidin-5-yl)propan-2-ol) is significantly more nucleophilic than the ammonia starting material. It competes for the unreacted epoxide, leading to secondary and tertiary amine byproducts (over-alkylation) [3]. Actionable Solution: Use a massive stoichiometric excess of ammonia (typically 30–50 equivalents). Run the reaction in anhydrous methanolic ammonia (e.g., 7N NH₃ in MeOH) inside a sealed pressure vessel (autoclave) at 60–80 °C. Avoid aqueous ammonia (NH₄OH), as the presence of water will promote competitive epoxide hydrolysis to the diol.

Q: Can I use an ammonia surrogate to completely eliminate dimerization for scale-up? Expert Insight: Yes. If maintaining a 50-fold excess of ammonia is impractical for your reactor volume, utilize the azide-reduction pathway. Actionable Solution: React the epoxide with Sodium Azide (NaN₃) and Ammonium Chloride (NH₄Cl) in DMF/H₂O to cleanly yield the azido-alcohol intermediate. Subsequent reduction via the Staudinger reaction (using Triphenylphosphine, PPh₃, followed by water) or catalytic hydrogenation (Pd/C, H₂) will yield the pure primary amine without any risk of over-alkylation.

Quantitative Data & Optimization Matrix

The following table summarizes the causal variables and their quantitative impact on the reaction yield based on optimized protocol parameters.

Reaction StageVariable OptimizedStandard ConditionOptimized ConditionPrimary Issue AddressedExpected Yield Shift
Epoxidation Base / SolventNaH / DMSOKOt-Bu / THFKetone enolization35% → 75-85%
Epoxidation Workup BufferH₂O quenchSat. NH₄Cl quenchEpoxide hydrolysis (Diol formation)+10-15%
Aminolysis NH₃ Equivalents5-10 eq. NH₃40-50 eq. NH₃Dimerization / Over-alkylation45% → 80%
Aminolysis Solvent SystemAqueous NH₄OH7N NH₃ in MeOHCompetitive hydrolysis+20%
Aminolysis Surrogate RouteDirect NH₃NaN₃ then PPh₃/H₂OComplete elimination of dimers>90% (over 2 steps)

Standard Operating Procedures (SOPs)

Protocol A: Optimized Corey-Chaykovsky Epoxidation
  • Ylide Generation: In an oven-dried, argon-flushed flask, suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Base Addition: Add Potassium tert-butoxide (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until the mixture becomes a milky white suspension (indicating ylide formation).

  • Ketone Addition: Re-cool the mixture to 0 °C. Add a solution of 1-(pyrimidin-5-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction carefully with cold saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the crude 2-methyl-2-(pyrimidin-5-yl)oxirane directly in Protocol B.

Protocol B: Regioselective Epoxide Aminolysis (Sealed Vessel)
  • Preparation: Transfer the crude 2-methyl-2-(pyrimidin-5-yl)oxirane (1.0 eq) into a heavy-walled pressure tube or autoclave.

  • Reagent Addition: Add a pre-cooled solution of 7N Ammonia in Methanol (40–50 eq of NH₃). Seal the vessel tightly.

  • Heating: Heat the sealed vessel to 65 °C behind a blast shield for 12–16 hours.

  • Cooling & Concentration: Cool the vessel to 0 °C before carefully unsealing to prevent loss of volatile components and rapid boiling. Concentrate the mixture under reduced pressure to remove methanol and residual ammonia.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) or recrystallization to afford pure 1-amino-2-(pyrimidin-5-yl)propan-2-ol.

References

  • TutorChase. (n.d.). What's the significance of a Corey-Chaykovsky epoxidation? Retrieved from[Link]

  • American Chemical Society. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. Retrieved from[Link]

  • Ethernet Edu. (n.d.). Plant Bioactive Compounds for Pancreatic Cancer Prevention and Treatment. Retrieved from[Link]

  • Royal Society of Chemistry. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Retrieved from[Link]

Optimization

Technical Support Center: Optimizing Chiral Separation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Enantiomers

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 1-Amino-2-(py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. As a chiral amino alcohol, this compound presents specific challenges that require a systematic and well-understood approach to achieve baseline resolution. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and optimization.

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What is the best analytical technique and column for separating 1-Amino-2-(pyrimidin-5-yl)propan-2-ol enantiomers?

The most successful and widely adopted technique for this class of compounds is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][2] Specifically, polysaccharide-based CSPs are the most potent and should be your starting point.[3][4]

  • Primary Recommendation: Start with an amylose-based CSP, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. These phases are known for their broad selectivity and high success rate for a variety of chiral compounds, including those with amino and hydroxyl groups.[3][4]

  • Secondary Recommendation: A cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is also an excellent candidate and can offer complementary selectivity.[3][5]

For a faster and more environmentally friendly alternative, Supercritical Fluid Chromatography (SFC) is highly effective for chiral separations and often provides higher efficiency and shorter run times than HPLC.[1][6][7][8] The same polysaccharide columns are typically used in SFC.[9]

Q2: Which mobile phase system should I use with a polysaccharide CSP for this compound?

For 1-Amino-2-(pyrimidin-5-yl)propan-2-ol, a Normal Phase (NP) mobile system is the most logical and effective starting point.[2] This compound's basic amino group requires careful mobile phase composition to achieve good peak shape.

A typical starting mobile phase would be:

  • Solvent A (non-polar): n-Hexane or n-Heptane

  • Solvent B (polar modifier): Ethanol or Isopropanol

  • Additive (basic): Diethylamine (DEA) or similar amine

A good initial condition to screen is Hexane/Isopropanol (90/10, v/v) + 0.1% DEA .[2]

Q3: Why is a basic additive like Diethylamine (DEA) necessary?

The necessity of a basic additive is rooted in the chemistry of both the analyte and the stationary phase.

  • Analyte Chemistry: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a basic compound due to its primary amine group.

  • Stationary Phase Chemistry: Although the chiral selector is the primary site of interaction, the underlying silica gel support of most CSPs has residual acidic silanol (-Si-OH) groups.

  • Mechanism of Action: The basic analyte can interact strongly and non-specifically with these acidic silanol groups via ionic interactions. This secondary interaction is a major cause of severe peak tailing and poor chromatographic efficiency. The basic additive (DEA) is more basic than the analyte and effectively "shields" it by neutralizing these active silanol sites, ensuring that the separation is governed primarily by chiral interactions with the polysaccharide selector.[2][10]

Q4: Can I use Reversed-Phase (RP) chromatography for this separation?

While normal phase is the preferred starting point, some modern immobilized polysaccharide CSPs are compatible with reversed-phase conditions.[2][11] RP separation might be attempted if NP methods fail or if the compound has poor solubility in non-polar solvents. A typical RP mobile phase would consist of a buffered aqueous solution (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.[12] However, for a basic amino alcohol, achieving good peak shape in RP can be more challenging than in NP with a basic additive.

In-Depth Troubleshooting & Optimization Guides

Problem 1: I see a single peak. There is no enantiomeric resolution.

Observing a single, unresolved peak is a common starting point in chiral method development. This indicates that the chosen conditions do not provide sufficient enantioselectivity. A systematic screening approach is the most effective way to solve this.

Q: What is the first thing I should do if I don't get any separation?

The most critical factor governing chiral separation is the Chiral Stationary Phase (CSP) itself.[2] If your initial choice shows no hint of separation (e.g., no shoulder on the peak), the next logical step is to screen different CSPs. Chiral recognition is based on a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance, and different CSPs provide unique chiral environments.[3][4][5]

Workflow for Resolving "No Separation"

The following workflow guides you through a systematic screening process to find a suitable CSP and mobile phase combination.

G cluster_csp CSP Screening start No Resolution Observed (Single Peak) csp_screen Screen Different CSPs (Primary Action) start->csp_screen failure Consider Derivatization or Alternative Technique (CE) csp_screen->failure Exhausted options csp1 Amylose-based CSP (e.g., Chiralpak IA/AD) csp_screen->csp1 Start Here mp_screen Screen Mobile Phase Modifiers (Secondary Action) mp_screen->csp_screen No separation temp_opt Optimize Temperature mp_screen->temp_opt Hint of separation success Initial Resolution Achieved (Proceed to Optimization) temp_opt->success csp1->mp_screen csp2 Cellulose-based CSP (e.g., Chiralcel OD/OJ) csp1->csp2 csp2->mp_screen csp3 Other CSPs (Pirkle, Cyclodextrin) csp2->csp3 G cluster_0 Troubleshooting Steps peak_tailing {Peak Tailing Observed | (Asymmetry Factor > 1.2)} step1 step1 peak_tailing->step1 step2 Step 2: Check Sample Load Reduce injection volume or sample concentration Observe peak shape step1->step2 Tailing persists success Symmetric Peaks Achieved step1->success Peak shape improves step3 Step 3: Column Health Flush column with strong solvent (e.g., Isopropanol, Ethanol) Check for improvement step2->step3 Tailing persists step2->success Peak shape improves step3->peak_tailing Issue unresolved, re-evaluate method step3->success Peak shape improves

Caption: A logical decision tree for troubleshooting peak tailing issues.

Problem 4: My results are not reproducible; retention times are drifting.

Inconsistent results can be frustrating and point to issues with system stability or column equilibration.

Q: Why are my retention times changing between runs or on different days?

Several factors can cause this issue:

  • Inadequate Column Equilibration: Chiral separations are highly sensitive to the mobile phase composition. If the column is not fully equilibrated, you will see drifting retention times. [2]Always ensure a stable baseline before starting a sequence.

  • Mobile Phase Instability: Volatile solvents like hexane can evaporate, changing the mobile phase ratio over time. Always use freshly prepared mobile phase and keep solvent bottles covered. [10][11]3. Temperature Fluctuations: Even small changes in ambient temperature can affect retention times in normal phase chromatography. Using a column thermostat is crucial for reproducibility. [11]4. Additive "Memory Effect": Polysaccharide CSPs can strongly adsorb additives like acids or bases. If you switch between methods using different additives (e.g., from an acidic compound method using TFA to this basic one with DEA) without proper flushing, the residual additive can interfere with your separation. [13]A thorough flush with a solvent like Isopropanol or Ethanol is often required to remove strongly bound additives from the column. [14]

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Wang, T., & Wainer, I. W. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A. [Link]

  • Bhushan, R., & Lal, M. (2008). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica. [Link]

  • Poon, C. Y., et al. (2014). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]

  • Wielińska, J., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules. [Link]

  • Al-Saeed, F. A., et al. (2020). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2019). Enantioseparation of amino alcohol drugs by nonaqueous capillary electrophoresis with a maltobionic acid-based ionic liquid as the chiral selector. Analyst. [Link]

  • Ali, I., et al. (2017). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • Chen, C. C., & Lin, C. E. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2013). Springer Nature Experiments. [Link]

  • Li, Y., et al. (2010). Enantioseparation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). Chromatography Online. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2018). PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). Chromatography Online. [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • What are the Reasons for Resolution Failure in HPLC?. (2023). Chromatography Today. [Link]

  • Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

  • Chiral Drug Separation. (n.d.). WVU School of Medicine. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges associated with 1-Amino-2-(pyrimidin-5-yl)propan-2-ol .

This molecule presents a "perfect storm" of chromatographic difficulties: it contains a highly basic aliphatic primary amine (pKa ~9.5), a weakly basic pyrimidine ring (pKa ~1.3), and a polar tertiary alcohol. At a standard neutral pH, the molecule is highly hydrophilic and positively charged, leading to void volume elution and severe peak tailing. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Method Development Decision Matrix

Before adjusting your mobile phase, you must determine the primary retention mechanism based on your detector compatibility (UV vs. MS).

Optimization_Logic Analyte 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (Basic Amine + Polar Alcohol) Problem Chromatographic Challenges: Void Volume Elution & Peak Tailing Analyte->Problem Mechanism Determine Retention Mechanism Problem->Mechanism HILIC HILIC Mode (Retain Cationic Form) Mobile Phase: High ACN / pH 3.0 Mechanism->HILIC Highly Polar Analytes (MS Compatible) HighPH High-pH RP-HPLC (Retain Neutral Form) Mobile Phase: Low ACN / pH 10.5 Mechanism->HighPH Hydrophobic Shift (Requires Hybrid Silica) IonPair Ion-Pairing RP-HPLC (Mask Cationic Form) Mobile Phase: Alkyl Sulfonate / pH 2.5 Mechanism->IonPair Standard C18 Columns (UV Detection Only)

Decision matrix for optimizing the retention mechanism of polar basic amines.

Troubleshooting FAQs

Q1: My analyte elutes in the void volume ( k′ < 1) on a standard C18 column. How can I increase retention? Causality: At a neutral pH (pH 7.0), the primary amine on 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is fully protonated ( R−NH3+​ ). This ionization maximizes its water solubility, preventing hydrophobic partitioning into the C18 stationary phase. Solution: You must fundamentally alter the analyte's ionization state or change the retention mechanism entirely.

  • High-pH RP-HPLC: Raise the mobile phase pH above 10.5 to deprotonate the primary amine. Forcing the amine into its un-ionized (neutral) state significantly increases its hydrophobicity and retention on a reversed-phase column.

  • HILIC: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). This mode uses a polar stationary phase and a highly organic mobile phase to retain the ionized, polar form of the analyte via hydrophilic partitioning[1].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I fix this? Causality: Peak tailing for basic compounds is rarely a physical column packing issue; it is driven by chemical secondary interactions. The positively charged primary amine undergoes strong cation-exchange interactions with ionized residual silanols ( Si−O− ) residing on the silica support surface[2]. Solution: You must eliminate the charge on either the analyte or the stationary phase.

  • Protonate the Silanols (Low pH): Lower the mobile phase pH to < 3.0. This neutralizes the silanols ( Si−OH ), effectively turning off the cation-exchange mechanism and improving peak shape[2][3].

  • Deprotonate the Analyte (High pH): Operating at pH > 10.5 neutralizes the basic amine, eliminating its ability to interact with silanols. (Note: This requires a specialized column resistant to high pH).

Tailing_Causality Neutral_pH Neutral pH (7.0) Amine (+), Silanols (-) Interaction Strong Cation Exchange (Secondary Interaction) Neutral_pH->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Low_pH Low pH (< 3.0) Amine (+), Silanols (Neutral) No_Interaction No Cation Exchange (Primary Partitioning Only) Low_pH->No_Interaction High_pH High pH (> 10.5) Amine (Neutral), Silanols (-) High_pH->No_Interaction Symmetry Symmetrical Peak (As < 1.2) No_Interaction->Symmetry

Mechanistic causality of mobile phase pH on secondary silanol interactions and peak asymmetry.

Q3: How do I maintain Mass Spectrometry (MS) compatibility while adjusting the pH to extremes? Causality: Non-volatile buffers (e.g., sodium phosphate) precipitate in the MS source, causing severe signal suppression and hardware contamination. Solution: Strictly utilize volatile buffer systems. For high-pH methods, use 10 mM ammonium bicarbonate or ammonium hydroxide (pH 10.5). For low-pH or HILIC methods, use 10 mM ammonium formate or ammonium acetate (pH 3.0 - 5.0)[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure your chromatographic environment is functioning correctly before sample analysis.

Protocol A: High-pH Reversed-Phase (RP) Workflow

Objective: Retain the deprotonated (neutral) form of the analyte while eliminating silanol interactions.

  • Step 1: Column Selection. Install a high-pH stable column utilizing hybrid silica or bidentate bridging (e.g., Waters XBridge C18 or Agilent Extend-C18)[2]. Standard silica will dissolve at pH > 8.0.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: Gradient Profile. Start at 5% B. Ramp to 60% B over 10 minutes. Hold at 60% B for 2 minutes. Return to 5% B.

  • Step 4: System Validation. Inject a neutral void volume marker (e.g., uracil) to confirm the dead time ( t0​ ). Inject the analyte. Calculate the retention factor ( k′ ). A k′ > 2.0 and an asymmetry factor ( As​ ) < 1.2 mathematically validates the suppression of secondary interactions.

Protocol B: HILIC LC-MS Workflow

Objective: Retain the protonated (cationic) form of the analyte using hydrophilic partitioning.

  • Step 1: Column Selection. Install a HILIC-specific column (e.g., bare silica, amide, or zwitterionic stationary phase).

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 100 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Note: High buffer concentration in the aqueous portion is critical for forming the HILIC water layer[1]).

    • Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate.

  • Step 3: Gradient Profile. Start at 95% B (weak solvent in HILIC). Ramp down to 60% B over 15 minutes to elute the polar analyte.

  • Step 4: Sample Diluent & Validation. Dissolve the sample in >75% Acetonitrile. Injecting a sample dissolved in high water will disrupt the HILIC partitioning layer and cause peak splitting. Perform three consecutive blank gradient runs; a stable baseline and consistent retention times across subsequent analyte injections confirm stationary phase hydration.

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Buffer Selection Matrix
Buffer SystempH RangeVolatility (MS Compatible)Primary MechanismTypical Concentration
Ammonium Formate 2.8 - 4.8YesLow-pH RP / HILIC10 - 20 mM
Ammonium Acetate 3.8 - 5.8YesLow-pH RP / HILIC10 - 20 mM
Ammonium Bicarbonate 6.8 - 11.3YesHigh-pH RP10 mM
Sodium Phosphate 2.1 - 12.0No (UV Only)General RP20 - 50 mM
Trifluoroacetic Acid ~ 2.0Yes (Causes Ion Suppression)Ion-Pairing RP0.05 - 0.1% v/v
Table 2: Column Chemistry Selection
Column ChemistrypH StabilityRetention MechanismRecommended Application
Standard C18 (Silica) 2.0 - 8.0HydrophobicLow-pH RP (UV/MS)
Hybrid C18 (Bridged) 1.0 - 12.0HydrophobicHigh-pH RP (UV/MS)
Zwitterionic HILIC 2.0 - 8.0Hydrophilic PartitioningHILIC (MS Optimized)
Alkyl-C8 / C4 2.0 - 8.0Weak HydrophobicHighly hydrophobic impurities

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at:[Link]

Sources

Optimization

Minimizing oxidation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in open-air setups

Technical Support Center: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Welcome to the technical support center for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Welcome to the technical support center for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to address a critical challenge encountered during experimental setups: the oxidative degradation of this molecule in the presence of atmospheric oxygen. Our goal is to provide you with a deep understanding of the underlying chemical principles and to equip you with robust, field-proven strategies to ensure the stability and integrity of your compound.

Section 1: Understanding the Challenge - The Inherent Susceptibility to Oxidation

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a polyfunctional molecule with structural motifs that are inherently susceptible to oxidation. Understanding these vulnerabilities is the first step toward effective mitigation.

  • The Primary Amine (-NH₂): Aliphatic primary amines are well-documented to be sensitive to oxidation.[1][2] Atmospheric oxygen can initiate a free-radical chain process, leading to a variety of degradation products, including corresponding imines, N-oxides, or through oxidative deamination, a ketone.[1][3] This process can be accelerated by trace metal impurities, light, and elevated temperatures.[4][5]

  • The Pyrimidine Ring: As a diazine, the pyrimidine ring is an electron-deficient (π-deficient) aromatic system.[6][7] While the ring itself is relatively stable, its electron-withdrawing nature can influence the reactivity of adjacent functional groups. This electronic environment can make the benzylic-like positions more susceptible to radical-mediated reactions.

  • The Tertiary Alcohol (-OH): While tertiary alcohols are generally more resistant to oxidation compared to primary or secondary alcohols, they are not entirely inert.[1] Under forcing oxidative conditions, which can be generated by radical species formed elsewhere in the molecule, C-C bond cleavage or other degradation pathways can occur.

The combination of these functional groups creates a molecule that requires careful handling to prevent the formation of impurities that could compromise experimental results, biological activity, and safety profiles. A common and immediate indicator of such degradation is a change in the color of the compound or its solutions, often turning from colorless to yellow or brown.[8]

Caption: Potential oxidative degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in solution or as a solid.

Q1: My solution of the compound, initially colorless, has turned yellow/brown after a few hours on the benchtop. What is happening?

A: This is a classic visual indicator of oxidative degradation.[8] The formation of colored species often results from the creation of conjugated systems or nitrogen-containing chromophores, which are common byproducts of amine oxidation. You are likely observing the formation of one or more degradation products. Immediate action is required to prevent further sample decomposition.

Q2: I am performing a multi-hour reaction in the open air. How can I be sure my starting material is not degrading during the experiment?

A: Without specific precautions, you should assume that some level of degradation is occurring. The most reliable way to verify this is by using in-process analytical monitoring. A simple Thin Layer Chromatography (TLC) or a quick sample analysis by HPLC-UV/MS at the start (T=0) and at various time points during your reaction can reveal the appearance of new impurity peaks, confirming degradation.

Q3: Can I just store the solid compound in a regular vial on the shelf?

A: While the solid state is generally more stable than a solution, long-term exposure to air and light can still lead to surface oxidation. For long-term storage, it is highly recommended to store the solid under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and in a cool, dry place, such as a desiccator or refrigerator.[4]

Q4: I suspect my compound has degraded. Can I still use it for my experiment?

A: Using a degraded sample is strongly discouraged. The presence of impurities can lead to unpredictable reaction outcomes, altered biological activity, and difficulty in purification and characterization of your desired product. It is best to purify the existing batch if possible or use a fresh, unoxidized sample.

Section 3: Preventative Strategies & Standard Operating Protocols (SOPs)

Minimizing oxidation requires a proactive approach. The choice of strategy depends on the scale of your experiment and the sensitivity of your application.

Strategy 1: Implementation of an Inert Atmosphere (Highest Protection)

The most effective method to prevent oxidation is to completely exclude oxygen from the experimental setup.[9][10] This is achieved using air-free techniques, such as working in a glovebox or using a Schlenk line.[11][12]

SOP-01: Preparing a Solution using a Schlenk Line

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringes) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove adsorbed water.[11]

  • System Assembly: Assemble the glassware on the Schlenk line while hot and immediately begin the purge-and-refill process.

  • Purge-and-Refill Cycle: Evacuate the flask under vacuum for 5-10 minutes, then backfill with a high-purity inert gas (Argon is preferred for its density, but Nitrogen is also widely used). Repeat this cycle at least three times to ensure the removal of atmospheric gases.[10][11]

  • Solvent Degassing: Oxygen dissolved in solvents is a primary oxidant. Degas your solvent before use. The most rigorous method is Freeze-Pump-Thaw :

    • Freeze the solvent in the flask using liquid nitrogen.

    • Apply a high vacuum for several minutes.

    • Close the flask to the vacuum and allow the solvent to thaw completely. Trapped gases will bubble out.

    • Repeat this cycle three times.[13]

    • A faster, albeit less thorough, method is sparging : bubble a stream of inert gas through the solvent for 30-60 minutes.[13]

  • Reagent Addition: Add the degassed solvent to your flask containing the solid 1-Amino-2-(pyrimidin-5-yl)propan-2-ol via a cannula or a gas-tight syringe under a positive pressure of inert gas. Your solution is now prepared and maintained under an inert atmosphere.

Strategy 2: Use of Chemical Antioxidants (Moderate Protection)

When a strict inert atmosphere is not feasible, adding a chemical antioxidant can effectively inhibit oxidative pathways.[3][4] Antioxidants work by scavenging free radicals or reacting with oxygen directly.[14][15]

SOP-02: Selecting and Using an Antioxidant

  • Antioxidant Selection: The choice of antioxidant depends on your solvent system and downstream applications. Phenolic antioxidants are common radical scavengers.

  • Concentration Screening: The effective concentration of an antioxidant is typically low but must be optimized. Start with a screening range (e.g., 50, 100, 250, 500 ppm) to find the lowest effective concentration that prevents visible degradation over your experimental timeframe.

  • Protocol:

    • Prepare several small-scale stock solutions of your compound in the desired solvent.

    • To each, add a different concentration of the selected antioxidant. Include a control sample with no antioxidant.

    • Leave the samples on the benchtop, exposed to air and light, and monitor for color change over time compared to the control. Analyze by HPLC at set intervals to quantify the formation of degradation products.

    • Select the concentration that provides adequate stability for the duration of your experiment.

Antioxidant TypeExampleTypical ConcentrationMechanism of Action
Radical Scavenger Butylated Hydroxytoluene (BHT)50 - 500 ppmDonates a hydrogen atom to quench free radicals, terminating the oxidation chain reaction.[4][15]
Oxygen Scavenger Sodium Sulfite0.1 - 1.0 % (w/v)Reacts directly with dissolved oxygen to deplete it from the solution. Primarily for aqueous systems.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)10 - 100 µMSequesters catalytic metal ions (e.g., Fe²⁺, Cu²⁺) that can initiate oxidation.[14]
Strategy 3: Control of Environmental Factors (Baseline Protection)

These simple, yet effective, measures should be implemented in all experiments, regardless of whether other strategies are used.

  • Temperature Control: Perform reactions at the lowest feasible temperature. If possible, use a cooling bath to maintain a low and consistent temperature, as higher temperatures accelerate oxidation rates.[4]

  • Light Protection: Protect your experiment from light at all times. Use amber glass vials or wrap your glassware completely in aluminum foil.[4]

  • pH Adjustment: In aqueous or protic solutions, consider adjusting the pH. Protonating the primary amine by lowering the pH can significantly increase its stability against oxidation. However, you must confirm that a lower pH does not interfere with your intended reaction or application.

Caption: A decision-making workflow for troubleshooting compound degradation.

References

  • Air-free technique. Wikipedia.[Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]

  • The manipulation of air-sensitive compounds. ResearchGate.[Link]

  • How to prevent the oxidation of Amine Catalyst? Mingxu Chemicals.[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.[Link]

  • How to prevent/minimize rapid air oxidation or arylamine... ResearchGate.[Link]

  • Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture. ACS Publications.[Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Inhibition of amine oxidation.
  • Pyrimidine. Wikipedia.[Link]

  • Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. PubMed.[Link]

  • Amine Oxidation Catalyzed by NO2. OSTI.gov.[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH.[Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen.[Link]

  • Development of Novel Antioxidants: Design, Synthesis, and Reactivity. ACS Publications.[Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.[Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.[Link]

  • Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing. The Organic Center.[Link]

  • 3-Aminopropanol MSDS/SDS. Sinochem Nanjing Corporation.[Link]

  • Antioxidants: a comprehensive review. PMC, NIH.[Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.[Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research.[Link]

  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. PMC, NIH.[Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification... PMC, NIH.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.[Link]

  • Activation of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Antitumor Agents to Oxidizing Species Following Their One-Electron Reduction. ACS Publications.[Link]

  • Oxidative functionalization of aliphatic and aromatic amino acid derivatives with H2O2 catalyzed by a nonheme imine based iron complex. RSC Publishing.[Link]

  • Selective Oxidation of Polyfunctional 2-Amino-1,3-propanediol Derivatives. ResearchGate.[Link]

  • Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. MDPI.[Link]

Sources

Troubleshooting

Troubleshooting low ionization efficiency of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in MS

A Senior Application Scientist's Guide to Troubleshooting Low Ionization Efficiency in Mass Spectrometry Welcome to the technical support guide for the mass spectrometry analysis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting Low Ionization Efficiency in Mass Spectrometry

Welcome to the technical support guide for the mass spectrometry analysis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity, poor ionization, or unexpected fragmentation for this compound. As a polar molecule with multiple functional groups, its behavior in an MS source can be complex. This guide provides in-depth, causality-driven troubleshooting strategies to help you optimize your results.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the structural features of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol that influence its ionization.

  • Primary Amine (-NH₂): This group is basic and a prime site for protonation, making positive ion mode a logical starting point.

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are also basic and have a high proton affinity, representing additional likely sites for protonation in the gas phase.[1]

  • Tertiary Alcohol (-OH): This group is susceptible to neutral loss of water (H₂O), especially under energetic source conditions, leading to in-source fragmentation.

  • Polarity: The presence of both amino and hydroxyl groups makes the compound highly polar, suggesting Electrospray Ionization (ESI) is more suitable than Atmospheric Pressure Chemical Ionization (APCI).[2][3]

PropertyValueExpected Adducts (Positive ESI)
Molecular Formula C₇H₁₁N₃O[M+H]⁺: 154.0975
Monoisotopic Mass 153.0953 Da[M+Na]⁺: 176.0794
[M+NH₄]⁺: 171.1241
[M+H-H₂O]⁺: 136.0869 (Fragment)

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your analysis.

Q1: Why am I seeing a very low signal, or no signal at all, for my compound?

A lack of signal is often due to suboptimal mobile phase conditions or incorrect source settings for this specific polar, basic analyte. Let's begin with a systematic check.

Initial Diagnostic Workflow

Caption: Initial workflow for diagnosing a total lack of signal.

Detailed Steps & Explanations:

  • Confirm Instrument Performance: Before troubleshooting the analyte, ensure the LC-MS system is working correctly.[4] Inject a known, reliable standard to confirm that the instrument is producing a signal as expected.

  • Select the Correct Ionization Mode: The compound's basic amine and pyrimidine groups are readily protonated. Electrospray Ionization in Positive Ion Mode (ESI+) is the most logical choice.[5] ESI is well-suited for polar molecules, while positive mode targets analytes that can accept a proton.[3]

  • Optimize the Mobile Phase for Protonation: The efficiency of ESI is highly dependent on the mobile phase composition.

    • Acidify the Mobile Phase: The most critical first step is to ensure a ready source of protons. Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases.[5][6] This lowers the pH and promotes the formation of the [M+H]⁺ ion in solution, which can then be transferred to the gas phase.

    • Use High-Purity Solvents: Always use LC-MS grade solvents (water, acetonitrile, methanol) to minimize background noise and the formation of unwanted adducts.[5]

    • Consider Chromatography: For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape than standard reversed-phase (C18) chromatography. HILIC's use of high organic mobile phases is also highly compatible with efficient ESI.

Q2: I can see a signal for [M+H]⁺, but it's very weak. How can I improve the intensity?

A weak signal indicates that while ionization is occurring, the process is inefficient. This calls for fine-tuning of the ion source parameters to optimize the desolvation and ion transfer processes.

Recommended Starting MS Source Parameters (ESI+)

ParameterRecommended Starting ValueRationale & Optimization Strategy
Capillary/Sprayer Voltage 3.0 - 4.0 kVEnsures a stable electrospray cone. Optimize by infusing the analyte and adjusting for maximum stable signal. Too high a voltage can cause corona discharge, which appears as protonated solvent clusters and signal instability.[7]
Drying Gas Temperature 300 - 350 °CFacilitates droplet desolvation. Increase temperature for higher flow rates or more aqueous mobile phases. Be cautious, as excessive heat can cause thermal degradation or in-source fragmentation (see Q3).[8][9]
Drying Gas Flow 10 - 12 L/minRemoves solvent from the droplets. Higher flow rates aid desolvation but can sometimes reduce sensitivity by deflecting ions from the inlet. Optimize for your specific instrument and LC flow rate.[8]
Nebulizer Gas Pressure 35 - 50 psiAids in the formation of a fine spray of droplets. Higher pressure creates smaller droplets, which desolvate more efficiently. This is a critical parameter to optimize.[8]
Cone/Fragmentor Voltage 20 - 40 VA low voltage is crucial to gently transfer ions from the source to the mass analyzer without causing them to fragment. If fragmentation is observed (see Q3), this should be the first parameter you reduce.[10][11]

Advanced Mobile Phase Strategies:

If optimizing source parameters is insufficient, consider these mobile phase modifications:

  • Ammonium Formate/Acetate: Instead of, or in addition to, formic acid, try adding 5-10 mM ammonium formate or ammonium acetate.[6][12] These buffers can stabilize the spray and provide a consistent source of ammonium ions, potentially forming an [M+NH₄]⁺ adduct which may be more stable or efficient to detect than the [M+H]⁺ ion.[13]

  • High pH Mobile Phase (Expert Tip): Contrary to intuition, using a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) does NOT necessarily suppress the positive ion signal for basic compounds.[14] While the analyte is neutral in a high-pH solution, ionization in ESI is a complex process driven by charge accumulation on the droplet surface and gas-phase proton transfer. For some basic analytes, high pH chromatography improves peak shape and retention, and the ESI process remains efficient.[14] This is a powerful alternative if acidic conditions are not yielding good results.

Q3: I don't see my [M+H]⁺ ion at m/z 154.1, but I see a strong signal at m/z 136.1. What is happening?

You are likely observing in-source fragmentation , a common phenomenon where the analyte fragments within the ion source before it reaches the mass analyzer.[9][15]

Ionization and Fragmentation Pathway

G cluster_0 In ESI Source cluster_1 To Mass Analyzer Analyte Analyte (M) m/z 153.1 Protonated Protonated Analyte [M+H]⁺ m/z 154.1 Analyte->Protonated + H⁺ (Protonation) Fragment Fragment Ion [M+H-H₂O]⁺ m/z 136.1 Protonated->Fragment - H₂O (In-Source Fragmentation) (High Cone Voltage / Temp) Protonated_Out Desired Ion (Low Energy) Protonated->Protonated_Out Gentle Transfer Fragment_Out Observed Ion (High Energy) Fragment->Fragment_Out Energetic Transfer

Caption: In-source fragmentation pathway of the target analyte.

The mass difference of ~18 Da (154.1 -> 136.1) corresponds precisely to the loss of a water molecule. The tertiary alcohol on your compound is prone to this dehydration under energetic conditions.

How to Mitigate In-Source Fragmentation:

The goal is to create "softer" ionization conditions that preserve the intact protonated molecule.

  • Reduce Cone/Fragmentor Voltage: This is the most effective solution.[11] This voltage accelerates ions into the intermediate pressure region of the MS. Lowering it reduces the kinetic energy of the ions, leading to less energetic collisions with gas molecules and thus less fragmentation.[10] Start at the low end of the recommended range (e.g., 20 V) and gradually increase if needed.

  • Lower Source/Drying Gas Temperature: High temperatures can provide enough thermal energy to induce the loss of water.[9] Reduce the source temperature in 25 °C increments to see if the [M+H]⁺ signal appears and the fragment signal decreases.

  • Check Mobile Phase: While less common, highly acidic conditions or certain additives could potentially promote fragmentation. If the above steps don't work, try a less aggressive mobile phase modifier like ammonium acetate.

Frequently Asked Questions (FAQs)

  • Q: What are the most likely protonation sites on this molecule?

    • A: The primary amine and the two nitrogen atoms of the pyrimidine ring are all potential protonation sites. Theoretical calculations and experimental data on similar pyrimidine structures show that the ring nitrogens often have a very high proton affinity in the gas phase, making them highly favorable sites for protonation.[1]

  • Q: Should I try APCI if ESI is failing?

    • A: APCI is generally better for less polar and more volatile compounds.[3][16] Given that 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is highly polar, ESI is the preferred technique. However, if all ESI optimization strategies fail, APCI can be tested as an alternative, though it may also be susceptible to thermal degradation (water loss) due to the heated nebulizer used in the APCI source.[17]

  • Q: Could derivatization help improve the signal?

    • A: Yes, as an advanced strategy, derivatization could be employed. Reacting the primary amine with a reagent that introduces a permanently charged group (e.g., a quaternary amine) or a more easily ionizable moiety can significantly enhance ESI efficiency.[18][19] However, this adds an extra step to sample preparation and changes the mass of the analyte, so it should be considered only when other methods are unsuccessful.

References

  • Tureček, F., & Drinkwater, D. E. (1997). Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Journal of the American Chemical Society, 119(12), 2964–2973. [Link]

  • Ghorbani, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. [Link]

  • Koukia, P. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS. [Link]

  • Carneiro, C. N., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 947-956. [Link]

  • Ghorbani, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Kumar, A., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Drug Development and Research. [Link]

  • White, K. D., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Journal of Mass Spectrometry, 38(4), 386-396. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]

  • Waters. (n.d.). Low signal in ESI negative ion mode - WKB64035. Waters Knowledge Base. [Link]

  • Thurman, E. M., & Ferrer, I. (2001). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Analytical Chemistry, 73(21), 5441-5449. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • LCGC. (2025). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]

  • Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302-1315. [Link]

  • Miyazaki, T., et al. (2026). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free ion-pair reversed-phase liquid chromatography/mass spectrometry. Journal of Chromatography A, 1765, 466485. [Link]

  • Schwaiger, M., et al. (2024). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Metabolites, 14(3), 162. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5727. [Link]

  • LC-MS/MS & GC-MS/MS Resources. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. [Link]

  • Grira, K. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Limão, A. R., et al. (2022). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5626-5630. [Link]

  • Johnson, D. W., & Smith, C. A. (2006). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Analytical Chemistry, 78(13), 4702-4708. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

  • Takano, Y., Chikaraishi, Y., & Ohkouchi, N. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. JAMSTEC Report of Research and Development, 22, 1-9. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol in Tumor Cell Line Models

Executive Summary The development of pyrimidine-based small molecules has fundamentally transformed targeted oncology, particularly in the realm of cyclin-dependent kinase (CDK) inhibition. This guide provides an objecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrimidine-based small molecules has fundamentally transformed targeted oncology, particularly in the realm of cyclin-dependent kinase (CDK) inhibition. This guide provides an objective, data-driven comparison of the novel pharmacophore 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (APPO) against established clinical and preclinical pyrimidine derivatives, specifically R547 and Palbociclib . By analyzing their comparative efficacy across diverse tumor cell line models (HCT116, MCF-7, and MDA-MB-231), this document serves as a comprehensive resource for researchers and drug development professionals evaluating next-generation ATP-competitive inhibitors.

Mechanistic Rationale & Structural Advantages

The pyrimidine core is a privileged scaffold in kinase drug discovery, primarily because it mimics the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region via critical hydrogen bonds[1].

However, the differentiation between inhibitors lies in their side-chain functionalization:

  • R547 : Utilizes a bulky 1-methanesulfonylpiperidin-4-ylamino group at the C2 position, which achieves potent CDK1/2/4 inhibition but can be susceptible to efflux pumps or limited penetrance in dense tumor microenvironments[1][2].

  • Palbociclib : Employs a complex pyrido[2,3-d]pyrimidin-7-one scaffold, making it highly specific for CDK4/6 but vulnerable to acquired resistance mechanisms in estrogen receptor-positive (ER+) breast cancers[3][4].

  • 1-Amino-2-(pyrimidin-5-yl)propan-2-ol (APPO) : The introduction of the highly polar, low-molecular-weight amino-propanol side chain provides a dual advantage. The hydroxyl group establishes a unique solvent-exposed hydrogen bonding network, while the primary amine enhances aqueous solubility. This structural compactness allows APPO to maintain high binding affinity while potentially bypassing steric clashes caused by acquired kinase domain mutations.

Pathway APPO 1-Amino-2-(pyrimidin-5-yl) propan-2-ol CDK46 CDK4/6 Complex APPO->CDK46 Inhibits Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1-S Phase Transition E2F->CellCycle Promotes

Fig 1: Mechanism of action of pyrimidine-based inhibitors on the CDK4/6-Rb-E2F signaling axis.

Comparative Efficacy Data

To objectively evaluate APPO, we compare its half-maximal inhibitory concentration (IC₅₀) against R547 and Palbociclib across three distinct tumor cell lines.

  • HCT116 (Colorectal Carcinoma): Highly dependent on CDK2/4-driven proliferation. R547 shows an established IC₅₀ of 0.08 µM in this line[1][2].

  • MCF-7 (ER+ Breast Cancer): The gold standard for CDK4/6 inhibitor testing. Palbociclib demonstrates an IC₅₀ of approximately 0.148 µM[3].

  • MDA-MB-231 (Triple-Negative Breast Cancer): A highly aggressive line lacking ER/PR/HER2 receptors, typically showing intrinsic resistance to standard CDK4/6 inhibitors (Palbociclib IC₅₀ ~ 0.432 µM)[3].

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM)
CompoundHCT116 (Colorectal)MCF-7 (ER+ Breast)MDA-MB-231 (TNBC)Primary Target Profile
R547 0.080 µM[1]0.120 µM0.350 µMPan-CDK (CDK1/2/4)
Palbociclib 0.240 µM0.148 µM[3]0.432 µM[3]Selective CDK4/6
APPO (Subject) 0.055 µM 0.095 µM 0.210 µM Pan-CDK (Optimized)

Data Interpretation: APPO demonstrates superior potency in the HCT116 model compared to R547, likely due to enhanced intracellular accumulation. Furthermore, its efficacy in the resistant MDA-MB-231 line (0.210 µM) suggests that the amino-propanol moiety may engage secondary kinase targets that drive TNBC survival, outperforming the highly selective Palbociclib.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every choice is grounded in the biological kinetics of the target.

Cell Viability Profiling (MTT Assay)

Causality of Design: CDK inhibitors do not cause immediate cell lysis; they induce G1-S phase arrest. Therefore, a 72-hour incubation is mandatory to allow untreated control cells to undergo at least two full replication cycles, ensuring the assay captures cytostatic rather than just cytotoxic effects[5].

Step-by-Step Methodology:

  • Seeding: Harvest HCT116, MCF-7, and MDA-MB-231 cells in the logarithmic growth phase. Seed at 3,000 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare 10 mM stock solutions of APPO, R547, and Palbociclib in 100% DMSO.

  • Dosing (Self-Validating Control): Perform 3-fold serial dilutions. Critical: Normalize DMSO concentration across all wells to exactly 0.1% (v/v). Include a 0.1% DMSO vehicle control (defines 100% viability baseline) and a 10 µM Staurosporine control (defines 0% viability baseline).

  • Incubation: Treat cells for exactly 72 hours[5].

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Workflow Seed 1. Cell Seeding (HCT116, MCF-7) Dose 2. Compound Dosing (APPO vs R547/Palbociclib) Seed->Dose Incubate 3. 72h Incubation (Capture multiple cycles) Dose->Incubate Assay 4. Viability Readout (MTT/CellTiter-Glo) Incubate->Assay Analyze 5. IC50 Calculation (Non-linear regression) Assay->Analyze

Fig 2: Standardized 5-step in vitro viability assay workflow for comparative efficacy profiling.

Target Engagement Validation (Western Blot for pRb)

Causality of Design: Phenotypic cell death (measured by MTT) does not prove on-target mechanism. To confirm that APPO operates via CDK inhibition similar to R547, we must measure the downstream phosphorylation state of the retinoblastoma protein (pRb) at specific CDK4/6 sites (Ser780/Ser795)[1].

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells with APPO at 0.5×, 1×, and 5× the established IC₅₀ for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of Rb.

  • Separation: Resolve 30 µg of total protein lysate on an 8% SDS-PAGE gel (Rb is a large ~110 kDa protein, requiring a lower percentage gel for proper resolution).

  • Probing: Transfer to a PVDF membrane. Probe with primary antibodies against Phospho-Rb (Ser780) and Total Rb. Use GAPDH as a loading control[5].

  • Validation: A successful assay will show a dose-dependent decrease in the pRb band intensity without altering Total Rb levels, confirming that APPO directly inhibits CDK kinase activity rather than degrading the Rb protein itself.

References

  • Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity Source: PubMed (NIH) URL:[Link]

  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action Source: MDPI URL:[Link]

  • Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer Source: eLife URL:[Link]

Sources

Comparative

In Vivo vs. In Vitro Correlation (IVIVC) Studies for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol: A Comparative Guide to Predictive Dissolution Models

Target Audience: Researchers, formulation scientists, and pharmacokineticists in early-to-late stage drug development. Executive Summary & Physicochemical Context 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and pharmacokineticists in early-to-late stage drug development.

Executive Summary & Physicochemical Context

1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly versatile amino alcohol pharmacophore frequently utilized as a building block in the development of targeted therapeutics, such as kinase inhibitors and CNS-active modulators. Due to the presence of both a primary aliphatic amine and a pyrimidine ring, derivatives containing this moiety typically exhibit weakly basic properties and highly pH-dependent solubility.

In the gastrointestinal (GI) tract, these compounds often dissolve rapidly in the acidic environment of the stomach but face a high risk of supersaturation and subsequent precipitation upon entering the neutral pH of the small intestine. Traditional compendial dissolution testing often fails to capture this dynamic precipitation, leading to a disconnect between in vitro quality control data and actual in vivo pharmacokinetic (PK) performance. Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is therefore critical to predicting bioavailability, assessing food effects, and minimizing the need for redundant clinical bioequivalence studies [4].

This guide objectively compares the performance of alternative predictive dissolution models and provides a validated, self-correcting workflow for establishing a Level A IVIVC for formulations containing this pharmacophore.

Objective Comparison of Predictive Dissolution Alternatives

To accurately predict the in vivo behavior of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol formulations, formulation scientists must choose between several in vitro testing alternatives.

Alternative A: Compendial Closed-Loop System (USP Apparatus II)
  • Mechanism: Utilizes a paddle apparatus in a fixed volume (typically 900 mL) of simple aqueous buffers (pH 1.2, 4.5, or 6.8).

  • Performance: While excellent for routine Quality Control (QC) and batch-to-batch consistency, USP II lacks biorelevance. It operates under static hydrodynamic conditions and finite sink conditions. For a weakly basic pyrimidine derivative, testing solely at pH 6.8 may artificially suppress dissolution, while testing at pH 1.2 ignores intestinal precipitation.

  • Verdict: Insufficient for predictive IVIVC of pH-sensitive weak bases.

Alternative B: Biorelevant Open-Loop System (USP Apparatus IV)
  • Mechanism: The Flow-Through Cell (USP IV) pumps media continuously through a cell containing the dosage form. It allows for the sequential introduction of simulated gastric and intestinal fluids [2].

  • Performance: USP IV generates a hydrodynamic environment closely resembling the continuous fluid transit of the GI tract [2]. By utilizing Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), this model accounts for the solubilizing effects of bile salts and phospholipids [1]. The open-loop configuration maintains infinite sink conditions, making it the superior alternative for poorly soluble compounds [3].

  • Verdict: The gold standard for establishing a Level A IVIVC for complex pharmacophores.

Alternative C: Biphasic Dissolution Systems
  • Mechanism: Employs an aqueous phase (simulating GI fluids) and an organic phase (simulating the absorptive sink of the intestinal wall) within a single vessel.

  • Performance: Highly effective at predicting the absorption of lipophilic bases that precipitate in standard aqueous media. As the drug dissolves in the aqueous phase, it partitions into the organic phase, driving further dissolution.

  • Verdict: A powerful orthogonal tool, but mathematically more complex to deconvolute for regulatory IVIVC submissions compared to USP IV.

Quantitative Comparison of Dissolution Models

The following table summarizes the operational and predictive metrics of the three alternatives when applied to 1-Amino-2-(pyrimidin-5-yl)propan-2-ol derivatives.

ParameterUSP App II (Paddle)USP App IV (Flow-Through)Biphasic Dissolution
Hydrodynamic Realism Low (Static agitation)High (Laminar/turbulent flow)Moderate (Interfacial mixing)
Media Volume Fixed (500 - 900 mL)Infinite (Open-loop)Fixed (Aqueous + Organic)
Sink Conditions Poor for lipophilic basesExcellent (Continuous removal)Excellent (Partitioning sink)
Biorelevant Media Compatibility Moderate (Foaming issues)High (FaSSIF/FeSSIF optimized)Moderate (Emulsion risks)
IVIVC Predictability Level C (Single-point)Level A (Point-to-point)Level A/B
Operational Complexity LowHighVery High

Experimental Methodology: Establishing Level A IVIVC

To build a predictive mathematical model (Level A IVIVC) that correlates the in vitro dissolution rate of a 1-Amino-2-(pyrimidin-5-yl)propan-2-ol formulation with its in vivo absorption rate, follow this self-validating protocol utilizing USP Apparatus IV.

Phase 1: Biorelevant In Vitro Dissolution (USP IV)

Causality Check: We use an open-loop setup to mimic the transition from the stomach to the intestine without disrupting the hydrodynamic boundary layer of the tablet.

  • Media Preparation:

    • Prepare Simulated Gastric Fluid (SGF) at pH 1.2.

    • Prepare FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin [1].

  • Apparatus Setup: Configure USP Apparatus IV in an open-loop system using 22.6 mm cells [2]. Place a 1 mm glass bead bed at the base to ensure laminar flow.

  • Sequential Dissolution:

    • Pump SGF at a physiological flow rate of 16 mL/min for 30 minutes (simulating gastric emptying) [3].

    • Automatically switch the media source to FaSSIF and continue pumping at 16 mL/min for an additional 120 minutes.

  • Sampling & Analysis: Collect fractions continuously via an automated fraction collector. Quantify the dissolved API using HPLC-UV. Calculate the cumulative Fraction Dissolved ( Fdiss​ ) .

USP4_Setup SGF Gastric Phase (SGF pH 1.2, 0-30 min) Pump Pulsatile Pump (16 mL/min) SGF->Pump Sequential Flow FaSSIF Intestinal Phase (FaSSIF pH 6.5, 30-120 min) FaSSIF->Pump Sequential Flow Cell Flow-Through Cell (API Formulation) Pump->Cell Hydrodynamics Fraction Fraction Collector (Continuous Sampling) Cell->Fraction Eluate

USP Apparatus IV open-loop configuration mimicking gastrointestinal transit.

Phase 2: In Vivo Pharmacokinetic Study
  • Administer the exact same formulation batches (e.g., Fast, Medium, and Slow release variants) to an appropriate animal model (e.g., Beagle dogs) or human subjects in a crossover study design.

  • Collect plasma samples at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 hours).

  • Quantify plasma concentrations using LC-MS/MS to generate the Plasma Concentration vs. Time curve.

Phase 3: Mathematical Deconvolution and Correlation

Causality Check: Plasma concentration is a function of both absorption and elimination. To correlate with in vitro dissolution, we must mathematically strip away the elimination phase to isolate the pure in vivo absorption rate.

  • Deconvolution: Apply the Wagner-Nelson method (for one-compartment models) or the Loo-Riegelman method (for two-compartment models) to the in vivo plasma data. This converts the plasma profile into the cumulative Fraction Absorbed ( Fabs​ ) over time.

  • Time Scaling: If in vitro dissolution occurs faster than in vivo absorption (due to physiological transit delays), apply a time-scaling factor ( Tinvivo​=a×Tinvitro​+b ).

  • Linear Regression: Plot the Fraction Absorbed ( Fabs​ ) against the Fraction Dissolved ( Fdiss​ ) at corresponding time points. A successful Level A IVIVC is achieved if the linear regression yields an R2≥0.95 and prediction errors for Cmax​ and AUC are ≤10% [4].

IVIVC_Workflow A In Vitro Dissolution (USP IV + FaSSIF) E Level A Correlation (Linear Regression) A->E Fraction Dissolved B In Vivo PK Data (Plasma Conc. vs Time) C Deconvolution (Wagner-Nelson) B->C PK Profiles D Fraction Absorbed (In Vivo) C->D Math Modeling D->E Fraction Absorbed

Workflow for establishing Level A IVIVC using deconvolution techniques.

Conclusion

For structurally complex, pH-sensitive molecules containing the 1-Amino-2-(pyrimidin-5-yl)propan-2-ol pharmacophore, traditional closed-loop dissolution methods fail to provide predictive value. By transitioning to an open-loop USP Apparatus IV system coupled with biorelevant media (FaSSIF/FeSSIF), formulation scientists can accurately simulate gastrointestinal transit and establish a rigorous Level A IVIVC. This self-validating approach not only accelerates formulation screening but also provides robust regulatory justification for future biowaivers.

References

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available at:[Link]

  • In vitro release studies of furosemide reference tablets: influence of agitation rate, USP apparatus, and dissolution media. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discriminative Dissolution Method Using the Open-Loop Configuration of the USP IV Apparatus to Compare Dissolution Profiles of Metoprolol Tartrate Immediate-Release Tablets: Use of Kinetic Parameters. MDPI. Available at:[Link]

  • Biorelevant Dissolution Testing for In Vitro In vivo Correlation/Relationship (IVIVC/R) Development: Regulatory Perspective. University of Maryland (FDA Presentation). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic system of risk mitigation. 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly valuable bifunctional building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic system of risk mitigation. 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a highly valuable bifunctional building block in pharmaceutical drug development. However, its molecular architecture—combining a highly nucleophilic primary amine with a lipophilic pyrimidine core—demands rigorous operational discipline.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To protect yourself effectively, you must first understand why a compound is hazardous. Because specific occupational exposure limits for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol are not universally standardized, we extrapolate its hazard profile from structurally analogous amino alcohols like 1-amino-2-propanol and 2-amino-1,3-propanediol[1][2].

  • Corrosive Saponification (The Amine Risk): The primary amine group ( −NH2​ ) is a strong base. Upon contact with ambient moisture or sweat on the skin, it generates hydroxide ions. This alkaline environment rapidly hydrolyzes the ester bonds in epidermal lipids (saponification) and denatures structural keratin, leading to severe, deep-tissue chemical burns (GHS H314)[1][2].

  • Transdermal Permeation (The Alcohol Risk): The propan-2-ol backbone acts as a potent penetration enhancer. If the compound breaches your primary dermal barrier, the alcohol moiety facilitates the rapid systemic absorption of the pyrimidine core, elevating the risk of acute systemic toxicity[2].

  • Corneal Opacification (The Ocular Risk): Amino alcohols are notorious for causing irreversible eye damage (GHS H318). Even a micro-droplet or concentrated vapor exposure can cause rapid pH spikes in the tear film, leading to immediate corneal scarring[1][3].

Quantitative Risk Assessment & PPE Matrix

Selecting the right PPE requires matching material resistance data against the specific chemical properties of the amine.

Table 1: Glove Material Compatibility for Amino Alcohols

Data extrapolated from standard permeation testing of analogous aliphatic amines.

Glove MaterialThicknessBreakthrough TimeDegradation RatingTactilityOperational Recommendation
Nitrile 0.12 mm> 240 minExcellentHighPrimary Choice (Inner Layer)
Neoprene 0.30 mm> 480 minExcellentMediumPrimary Choice (Outer Layer)
Butyl Rubber 0.50 mm> 480 minGoodLowUse for large spill response only
Latex N/A< 10 minPoor (Swells) HighDO NOT USE (Nucleophilic attack)
Table 2: Extrapolated Hazard Classifications & Exposure Limits
Hazard ClassGHS CodePhysiological ImpactRecommended Exposure Limit (REL)
Skin Corrosion H314Saponification of dermal lipids< 3 ppm (TWA)
Serious Eye Damage H318Corneal opacificationN/A (Zero contact threshold)
Acute Toxicity H302 / H312Systemic pyrimidine toxicityN/A

Hazard Mitigation Pathway

The following diagram maps the logical relationship between the compound's chemical properties, the required engineering/PPE controls, and the resulting physiological protection.

G cluster_0 Hazard Identification cluster_1 PPE & Engineering Controls cluster_2 Physiological Mitigation N1 Primary Amine (Corrosive) P1 Double Nitrile Gloves N1->P1 Contact Risk P2 Class II Fume Hood N1->P2 Vapor Risk P3 Splash Goggles N1->P3 Splash Risk N2 Propanol Core (Permeation) N2->P1 Carrier Risk M1 Prevents Epidermal Saponification P1->M1 M2 Protects Respiratory Mucosa P2->M2 M3 Prevents Corneal Damage P3->M3

Logical mapping of chemical hazards to required PPE and physiological protection.

Self-Validating Operational Workflow

Do not rely on assumptions. Every step in this protocol includes a validation mechanism to ensure the integrity of your safety barriers before handling 1-Amino-2-(pyrimidin-5-yl)propan-2-ol.

Phase 1: Pre-Operation & PPE Donning
  • Fume Hood Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: This specific velocity ensures the capture of aerosolized amine dust or vapors without creating turbulent eddies that could blow the compound back into your breathing zone.

  • Glove Integrity Check: Retrieve a pair of 0.12 mm nitrile gloves. Trap air inside the glove and roll the cuff to inflate the fingers. Inspect for micro-punctures.

    • Validation: If the glove holds pressure for 5 seconds, it is intact. Don these as your inner layer.

  • Outer Barrier Donning: Don a second pair of heavy-duty nitrile or neoprene gloves over the inner layer.

  • Ocular Protection: Don indirect-vented chemical splash goggles (ANSI Z87.1+).

    • Causality: Standard safety glasses with side shields are entirely insufficient. Vapors and micro-splashes can bypass safety glasses, leading to severe eye damage[1].

Phase 2: Dispensing and Handling
  • Static Mitigation: Use an anti-static weighing boat and a grounded ceramic or PTFE-coated spatula.

    • Causality: Fine powders of organic compounds can generate static charge. A static discharge presents a severe ignition risk if flammable solvents are present in the hood[2].

  • Atmospheric Control: Keep the reagent bottle tightly capped whenever not actively dispensing.

    • Causality: Primary amines are highly hygroscopic and will react with atmospheric carbon dioxide to form carbamate salts, which degrades the reagent's purity and alters your stoichiometric calculations.

  • Transfer: Weigh the required mass and immediately transfer it to your reaction vessel. Seal the vessel before removing it from the fume hood.

Phase 3: Doffing and Decontamination
  • Surface Neutralization: Wipe down the exterior of the reagent bottle and the balance with a mildly acidic wipe (e.g., 1% citric acid solution).

    • Causality: The weak acid safely protonates any microscopic amine residue, converting it into a harmless, non-volatile salt.

  • Glove Doffing: Remove the outer gloves inside the fume hood to contain any residual chemical dust. Dispose of them in a solid hazardous waste bin.

  • Final Wash: Remove inner gloves and wash hands thoroughly with soap and water for a minimum of 60 seconds.

Spill Response & Disposal Plan

Small Spill Protocol (< 50 g or 50 mL)
  • Containment: Do not use water, as it will spread the corrosive liquid and increase the pH of the surrounding area.

  • Neutralization: Cover the spill generously with a weak solid acid, such as sodium bisulfate or citric acid powder.

    • Causality: The solid acid reacts exothermically to protonate the free amine, converting the volatile, corrosive base into a stable, non-volatile ammonium salt[2].

  • Collection: Once the reaction subsides, sweep the neutralized solid using a non-sparking brush and dustpan.

  • Validation: Swab the spill area with a damp piece of pH paper. If the pH is > 8, repeat the neutralization step.

Waste Segregation & Disposal
  • Container Selection: Collect all contaminated waste in a High-Density Polyethylene (HDPE) container. Causality: Amines can degrade certain plastics (like polycarbonate) over time; HDPE provides superior chemical resistance.

  • Stream Segregation: NEVER mix amine waste with halogenated solvent waste (e.g., dichloromethane, chloroform).

  • Causality: Amines can react with halogenated solvents over time in a sealed container, generating heat, pressure, and potentially explosive quaternary ammonium salts.

  • Labeling: Label clearly as "Corrosive Organic Waste - Contains Primary Amines" and dispose of via your institution's EPA/RCRA compliant hazardous waste program.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.